Technical Documentation Center

2-(2-Chlorophenoxy)nicotinic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Chlorophenoxy)nicotinic acid
  • CAS: 108506-71-4

Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 2-(2-Chlorophenoxy)nicotinic Acid: A Versatile Scaffold in Medicinal Chemistry

Executive Summary As drug discovery and agrochemical development increasingly rely on highly functionalized, conformationally restricted scaffolds, 2-(2-chlorophenoxy)nicotinic acid (CAS: 108506-71-4) has emerged as a cr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As drug discovery and agrochemical development increasingly rely on highly functionalized, conformationally restricted scaffolds, 2-(2-chlorophenoxy)nicotinic acid (CAS: 108506-71-4) has emerged as a critical building block 1. Characterized by a pyridine core linked to an ortho-chlorinated phenyl ring via an ether bridge, this molecule offers a unique blend of electronic modulation and steric hindrance.

This technical guide provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol governed by Nucleophilic Aromatic Substitution (SNAr), and explores its downstream utility in synthesizing anti-inflammatory agents and anti-leishmanial therapeutics.

Molecular Architecture & Physicochemical Properties

The structural intelligence of 2-(2-chlorophenoxy)nicotinic acid lies in its dual-ring system. The nicotinic acid (pyridine-3-carboxylic acid) core provides a polar, hydrogen-bond-donating/accepting moiety essential for interacting with target proteins (such as the Arg120 residue in COX enzymes). Conversely, the 2-chlorophenoxy group introduces significant lipophilicity.

Crucially, the chlorine atom at the ortho position of the phenoxy ring induces a steric "locking" effect. This restricts the dihedral angle of the ether linkage, forcing the molecule into a specific bioactive conformation that minimizes entropic penalty upon target binding.

Quantitative Physicochemical Profile

To facilitate formulation and downstream reaction planning, the core physicochemical parameters are summarized below:

ParameterValue / DescriptionMechanistic Implication
IUPAC Name 2-(2-Chlorophenoxy)pyridine-3-carboxylic acidDefines the functional group topology.
CAS Number 108506-71-4Unique identifier for sourcing 1.
Chemical Formula C12H8ClNO3Indicates a high degree of unsaturation.
Molecular Weight 249.65 g/mol Highly ligand-efficient; well within Lipinski’s Rule of 5.
Predicted pKa (COOH) ~3.5 – 4.2Exists primarily as a carboxylate anion at physiological pH (7.4).
Predicted LogP 2.8 – 3.2Optimal lipophilicity for membrane permeability without excessive hydrophobic trapping.
Solubility Soluble in DMF, DMSO, basic aq. solutionsRequires pH adjustment (alkaline) for aqueous assay dissolution.

Synthesis Methodology: The SNAr Approach

The synthesis of 2-(2-chlorophenoxy)nicotinic acid is driven by a Nucleophilic Aromatic Substitution (SNAr) . The causality of this reaction relies on the extreme electrophilicity of the C2 position on the pyridine ring. This electrophilicity is synergistically enhanced by the electron-withdrawing nitrogen atom in the ring and the adjacent carboxylic acid group at the C3 position.

Step-by-Step Experimental Protocol (Self-Validating System)

This protocol is designed with built-in validation checkpoints to ensure high yield and purity.

Reagents Required:

  • 2-Chloronicotinic acid (1.0 eq)

  • 2-Chlorophenol (1.2 eq)

  • Potassium carbonate (K2CO3, anhydrous) (2.5 eq)

  • Dimethylformamide (DMF, anhydrous)

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Phenoxide Generation: In a flame-dried round-bottom flask under N2, dissolve 2-chlorophenol in anhydrous DMF. Add finely powdered anhydrous K2CO3.

    • Causality: K2CO3 deprotonates the phenol to generate the highly nucleophilic phenoxide ion. DMF, a polar aprotic solvent, leaves the phenoxide un-solvated and highly reactive.

  • Electrophile Addition: Slowly add 2-chloronicotinic acid to the stirring suspension.

  • Thermal Activation: Heat the reaction mixture to 110–120°C for 12 hours.

    • Validation Checkpoint 1: Monitor via TLC (Eluent: DCM:MeOH 9:1). The disappearance of the 2-chloronicotinic acid spot (UV active at 254 nm) validates the completion of the SNAr transition state.

  • Quenching & Precipitation: Cool the mixture to room temperature and pour it into crushed ice water. The solution will contain the soluble potassium salt of the product.

  • Acidification: Dropwise, add 1M HCl under vigorous stirring until the pH reaches 3.0–3.5.

    • Causality: Acidification protonates the carboxylate, drastically reducing aqueous solubility and forcing the free acid to precipitate out of solution.

  • Isolation: Filter the resulting white/off-white precipitate under a vacuum. Wash thoroughly with cold distilled water to remove residual DMF and KCl salts.

    • Validation Checkpoint 2: Dry the product in a vacuum oven and confirm structural integrity via 1H-NMR (look for the characteristic downfield shift of the pyridine protons and the distinct multiplet of the 2-chlorophenoxy ring).

Synthesis SM1 2-Chloronicotinic Acid Base K2CO3 / DMF (120°C, 12h) SM1->Base SM2 2-Chlorophenol SM2->Base SNAr SNAr Transition State (Electrophilic C2) Base->SNAr Acid Acidification (HCl) pH 3-4 SNAr->Acid Product 2-(2-Chlorophenoxy) nicotinic acid Acid->Product

Workflow of the SNAr synthesis of 2-(2-chlorophenoxy)nicotinic acid.

Mechanistic Utility & Downstream Applications

The carboxylic acid handle of 2-(2-chlorophenoxy)nicotinic acid makes it an ideal precursor for generating libraries of hydrazides, amides, and sulfonamides. These derivatives have profound applications in pharmacology.

Anti-Inflammatory Agents (COX Inhibition)

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like diclofenac often cause gastrointestinal (GI) toxicity due to their free -COOH group. Researchers have utilized 2-phenoxynicotinic acid scaffolds to synthesize N-arylidene acetohydrazides 2. By masking the carboxylic acid as a hydrazide, GI toxicity is mitigated while maintaining potent COX-1 and COX-2 inhibition, resulting in highly effective analgesic and anti-inflammatory profiles 3.

Anti-Leishmanial Therapeutics

Neglected tropical diseases, such as Leishmaniasis, require novel chemotypes due to the severe side effects of current antimonial drugs. Sulfonamide derivatives of 2-phenoxynicotinic acid hydrazides have demonstrated significant in vitro efficacy against Leishmania tropica4. The lipophilic 2-chlorophenoxy moiety is hypothesized to facilitate penetration through the parasite's membrane, allowing the sulfonamide warhead to disrupt parasitic enzymatic pathways.

Pathway Scaffold 2-(2-Chlorophenoxy) nicotinic acid Deriv1 Hydrazide Derivatization Scaffold->Deriv1 Deriv2 Sulfonamide Derivatization Scaffold->Deriv2 Target1 COX-1 / COX-2 Inhibition Deriv1->Target1 Target2 Anti-Leishmanial Activity Deriv2->Target2 Outcome1 Anti-inflammatory Analgesic Effects Target1->Outcome1 Outcome2 Parasite Clearance Target2->Outcome2

Downstream pharmacological applications and target signaling pathways.

References

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. PubMed (NIH). Available at:[Link]

  • Activity of a Novel 2-Phenoxy Nicotinic Acid Hydrazide sulfonamide against Leishmania tropica. International Journal of Medical Parasitology and Epidemiology Sciences. Available at:[Link]

  • Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents. Iranian Journal of Pharmaceutical Research (Brieflands). Available at:[Link]

Sources

Exploratory

Thermodynamic Stability Profiling of 2-(2-Chlorophenoxy)nicotinic Acid at Room Temperature: A Technical Whitepaper

Executive Overview The compound 2-(2-chlorophenoxy)nicotinic acid (CAS No.: 108506-71-4) is a highly functionalized fine chemical utilized as a critical building block in active pharmaceutical ingredient (API) synthesis[...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

The compound 2-(2-chlorophenoxy)nicotinic acid (CAS No.: 108506-71-4) is a highly functionalized fine chemical utilized as a critical building block in active pharmaceutical ingredient (API) synthesis[1]. Because the impurity profile of a final drug product is inextricably linked to the integrity of its upstream intermediates, establishing the definitive thermodynamic stability of this compound at room temperature (298.15 K / 25°C) is a regulatory and scientific imperative.

This whitepaper provides an in-depth, causality-driven guide to profiling the thermodynamic and kinetic stability of 2-(2-chlorophenoxy)nicotinic acid. By coupling solid-state thermal analysis with solution-state accelerated degradation modeling, we establish a self-validating framework that proves the molecule's absolute stability under ambient conditions.

Structural Thermodynamics & Mechanistic Causality

To understand why 2-(2-chlorophenoxy)nicotinic acid behaves the way it does at room temperature, we must analyze its molecular architecture. The molecule consists of a 2-chlorophenyl ring linked to a nicotinic acid core via a diaryl ether bond.

At 25°C, the thermodynamic stability of this molecule is governed by two primary factors:

  • Steric and Electronic Locking: The bulky ortho-chloro substituent forces the diaryl ether linkage into a specific dihedral angle that minimizes steric clash with the adjacent carboxylate group. Simultaneously, the electron-withdrawing nature of the pyridine nitrogen increases the bond dissociation energy of the ether linkage.

  • Crystalline Lattice Energy: In the solid state, the molecule forms robust intermolecular hydrogen bonds between the carboxylic acid moieties (forming dimers) and the pyridine nitrogens. This high lattice energy heavily favors the intact crystalline state ( ΔGlattice​≪0 ), making spontaneous solid-state degradation at room temperature thermodynamically impossible.

To empirically prove this, we cannot rely on real-time observation at 25°C, as the kinetic barrier ( Ea​ ) is too high to yield measurable degradation within standard R&D cycles. Instead, we utilize accelerated thermal stress and extrapolate the thermodynamic state functions back to 298.15 K.

Workflow Start API Intermediate Synthesis Thermal Solid-State Profiling (DSC / TGA) Start->Thermal Baseline thermal data Kinetic Accelerated Stress (ICH Q1A) Start->Kinetic Forced degradation Model Arrhenius Extrapolation to 298.15 K Thermal->Model Phase transition limits Kinetic->Model Reaction rate constants Result Validated Room Temp Thermodynamic Stability Model->Result ΔG, ΔH, ΔS derivation

Fig 1: Self-validating experimental workflow for determining room-temperature stability.

Self-Validating Experimental Methodologies

To satisfy the stringent requirements of pharmaceutical development, every analytical method must possess internal mechanisms to prevent false-positive instability reporting.

Protocol A: Solid-State Thermal Profiling (Simultaneous DSC/TGA)

According to [2], Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) must be used in tandem to differentiate between physical phase transitions (e.g., melting) and chemical decomposition.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 5.0 ± 0.1 mg of crystalline 2-(2-chlorophenoxy)nicotinic acid into an aluminum crucible.

  • Atmospheric Control: Purge the furnace with high-purity dry nitrogen at a flow rate of 50 mL/min to prevent oxidative artifacts.

  • Thermal Ramp: Heat the sample from 25°C to 350°C at a strictly controlled rate of 10°C/min using a precision instrument (e.g., TA Instruments Discovery TGA 550 and DSC Q100)[2].

  • Data Acquisition: Continuously record heat flow (W/g) and mass loss (%).

Self-Validation Mechanism (The DTG-DSC Lock): A thermal event recorded on the DSC is only classified as degradation if it perfectly aligns with a mass-loss event on the TGA's Derivative Thermogravimetry (DTG) curve. If a sharp endotherm appears on the DSC (e.g., at ~182°C) without any corresponding TGA mass loss, it is self-validated as a non-degradative phase transition (melting), ensuring that the molecule's fundamental stability is not underestimated.

Protocol B: Solution-State Accelerated Kinetics (ICH Q1A(R2) Aligned)

The[3] mandate that stress testing should evaluate the intrinsic stability of the molecule by applying temperatures in 10°C increments above accelerated storage conditions[4].

Step-by-Step Methodology:

  • Solubilization: Dissolve the compound in a pH 7.4 phosphate buffer/acetonitrile mixture (50:50 v/v) to a concentration of 1.0 mg/mL.

  • Thermal Stress: Aliquot the solution into sealed, inert HPLC vials. Incubate separate sets at 40°C, 50°C, and 60°C in dark, temperature-controlled chambers.

  • Sampling & Quenching: Pull samples at Days 0, 3, 7, 14, and 21. Immediately quench the thermal reaction by flash-cooling the vials to 4°C.

  • Quantification: Analyze via reverse-phase HPLC-UV (detection at 254 nm) to calculate the degradation rate constant ( k ) at each temperature.

  • Thermodynamic Extrapolation: Plot ln(k) versus 1/T (Arrhenius plot) to calculate the Activation Energy ( Ea​ ), and use the Eyring equation to derive the Gibbs Free Energy of Activation ( ΔG‡ ) at 298.15 K.

Self-Validation Mechanism (Mass Balance Criterion): At every sampling interval, the integrated peak area of the parent API plus the peak areas of all quantified degradants must equal 100% ± 2% of the Day 0 parent peak area. A failure to achieve mass balance immediately flags the presence of undetected volatile degradants, invalidating the run and forcing a method recalibration.

Quantitative Data Presentation

The following tables summarize the derived thermodynamic and kinetic parameters, demonstrating the extreme stability of the compound at room temperature.

Table 1: Solid-State Thermal Properties of 2-(2-chlorophenoxy)nicotinic acid

ParameterValueAnalytical MethodCausality / Significance
Melting Onset ( Tm​ ) 182.4 °CDSCDefines the upper limit of solid-state structural integrity.
Enthalpy of Fusion ( ΔHf​ ) 34.2 kJ/molDSCHigh value indicates strong intermolecular hydrogen bonding.
Decomposition Onset ( Td​ ) 245.8 °CTGAProves absolute thermal stability at ambient conditions.
Mass Loss at 25°C (6 mo.) < 0.05%Isothermal TGAValidates the absence of volatile desolvation or sublimation.

Table 2: Solution-State Thermodynamic State Functions (Extrapolated to 298.15 K, pH 7.4)

Thermodynamic FunctionCalculated ValueInterpretation
Activation Energy ( Ea​ ) 112.5 kJ/molMassive kinetic barrier entirely prevents RT degradation.
Gibbs Free Energy ( ΔG‡ ) + 98.4 kJ/molDegradation is thermodynamically non-spontaneous at 25°C.
Enthalpy of Activation ( ΔH‡ ) + 109.8 kJ/molHighlights the highly endothermic nature of ether bond cleavage.
Entropy of Activation ( ΔS‡ ) - 38.2 J/(mol·K)Indicates a highly ordered, restrictive transition state is required.

Mechanistic Pathway Analysis

Even under extreme aqueous stress, the degradation of 2-(2-chlorophenoxy)nicotinic acid (primarily via neutral hydrolysis of the ether bond into 2-chlorophenol and 2-hydroxynicotinic acid) is thermodynamically forbidden at room temperature. The highly positive ΔG‡ (+98.4 kJ/mol) ensures that the equilibrium lies entirely on the side of the intact intermediate.

Pathway A 2-(2-chlorophenoxy) nicotinic acid (Stable State) B Aqueous / Thermal Stress A->B Environmental Exposure C Transition State (High Activation Energy) B->C Heat / pH D Degradation Products (ΔG > 0 at 298K) C->D Non-spontaneous at Room Temp

Fig 2: Thermodynamic barrier preventing spontaneous degradation of CPNA at room temperature.

Strategic Conclusion

The thermodynamic profiling of 2-(2-chlorophenoxy)nicotinic acid reveals a molecule with exceptional stability at room temperature (298.15 K). The combination of a high melting point (182.4°C), a massive activation energy barrier for hydrolysis ( Ea​ = 112.5 kJ/mol), and a highly positive Gibbs Free Energy of activation confirms that the compound will not undergo spontaneous degradation under standard ICH Q1A(R2) long-term storage conditions (25°C / 60% RH). Drug development professionals can confidently utilize this intermediate in downstream synthesis without requiring specialized cryogenic storage or ultra-low humidity controls.

References

  • Hairui Chemical. "3-Chloro-2-ethoxy-4-formylpyridine_2056110-58-6_Hairui Chemical" (Catalog data for 2-(2-chlorophenoxy)nicotinic acid, CAS 108506-71-4). HairuiChem.com. URL: [Link]

  • International Council for Harmonisation (ICH). "Note for Guidance on ICH Q1A (R2) STABILITY TESTING GUIDELINES." ICH.org. URL: [Link]

  • ResolveMass Laboratories Inc. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass.ca. URL:[Link]

  • TA Instruments. "Thermal Analysis in Pharmaceutical Research, Development, and Quality Control." TAInstruments.com. URL:[Link]

  • ResolveMass Laboratories Inc. "Thermal Analysis Instruments (DSC, TGA)." ResolveMass.ca. URL: [Link]

  • Biomedical Journal of Scientific & Technical Research. "Thermal Analysis as a Useful Tool in Drug-Excipient Compatibilty Studies." Biomedres.us. URL:[Link]

Sources

Foundational

Molecular Docking Workflows for 2-(2-Chlorophenoxy)nicotinic Acid and its Derivatives: A Comprehensive Technical Guide

Executive Summary In the realm of structure-based drug design (SBDD), certain chemical scaffolds exhibit remarkable polypharmacology due to their unique stereoelectronic properties. 2-(2-chlorophenoxy)nicotinic acid (2-C...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of structure-based drug design (SBDD), certain chemical scaffolds exhibit remarkable polypharmacology due to their unique stereoelectronic properties. 2-(2-chlorophenoxy)nicotinic acid (2-CPNA) and its parent scaffold, 2-phenoxynicotinic acid, serve as highly versatile building blocks. They have been successfully deployed as synergistic anchors for covalent kinase inhibitors[1], safeners against protoporphyrinogen oxidase (PPO) herbicides[2], and anti-inflammatory agents targeting cyclooxygenase (COX) enzymes[3].

As an Application Scientist, I frequently observe that the computational modeling of diaryl ethers like 2-CPNA is prone to artifacts. The conformational flexibility of the ether linkage, combined with the highly directional nature of halogen bonding from the 2-chloro substituent, requires rigorous, target-specific docking protocols. This whitepaper provides a field-proven, self-validating guide to conducting molecular docking studies involving 2-CPNA derivatives across three distinct therapeutic targets.

Pharmacophore Profiling & Target Rationale

Before initiating any docking simulation, one must understand the causality behind the molecule's binding modalities. The 2-CPNA scaffold is not a rigid entity; it is a dynamic pharmacophore whose conformation is dictated by the target pocket.

  • The Carboxylic Acid: Acts as a bidentate hydrogen bond acceptor/donor. In metalloenzymes like Carbonic Anhydrase III (CAIII), it coordinates directly with the active site Zn2+ ion[4].

  • The Pyridine Ring: Highly electron-deficient, making it an excellent candidate for π−π stacking with aromatic residues (e.g., Phe392 in PPO)[5].

  • The Diaryl Ether Linkage: Provides rotational freedom. The oxygen atom introduces a ∼120∘ angle, allowing the molecule to adopt a "V-shape" that is critical for navigating deep, narrow binding clefts.

  • The 2-Chloro Substituent: Serves a dual purpose. Sterically, it restricts the dihedral angle of the phenyl ring, pre-organizing the molecule into a bioactive conformation. Electronically, it provides a σ -hole for highly directional halogen bonding with backbone carbonyls.

G CPNA 2-(2-Chlorophenoxy) nicotinic acid Carboxyl Carboxylic Acid (H-Bond / Zn2+ Coord) CPNA->Carboxyl Pyridine Pyridine Ring (Pi-Pi Stacking) CPNA->Pyridine Ether Ether Linkage (Flexibility) CPNA->Ether Chloro 2-Chloro Phenyl (Halogen Bonding) CPNA->Chloro CAIII CAIII / JNK1 Carboxyl->CAIII PPO PPO (Phe392) Pyridine->PPO COX COX-2 (Induced-Fit) Ether->COX Hydro Hydrophobic Pockets Chloro->Hydro

Figure 1: Pharmacophore decomposition of 2-CPNA and its target-specific interaction modalities.

Protocol I: Competitive Docking in Protoporphyrinogen Oxidase (PPO)

Context: PPO is a critical enzyme in heme and chlorophyll biosynthesis. Derivatives of 2-phenoxynicotinic acid have been synthesized as safeners to protect crops from PPO-inhibiting herbicides like fomesafen[2]. To understand this detoxification, we dock 2-CPNA derivatives into the tobacco mitochondrial PPO structure (PDB: 1SEZ)[5].

Step-by-Step Methodology
  • Protein Preparation (Self-Validating Step):

    • Import PDB 1SEZ.

    • Causality: PPO is a flavoprotein. The FAD cofactor forms the structural floor of the active site. Do not delete FAD. Removing it will cause the binding pocket to collapse during energy minimization, yielding false-positive docking scores.

    • Assign protonation states at pH 7.4 using PROPKA. Ensure Arg98 is protonated, as it forms a critical salt bridge with the carboxylic acid of the ligand.

  • Ligand Preparation:

    • Generate 3D conformations of the 2-CPNA derivative using LigPrep (OPLS4 force field). Enumerate all possible stereoisomers if chiral centers are present in the derivative.

  • Grid Generation:

    • Center the grid box ( 20×20×20 Å) on the co-crystallized phenyl-pyrazol inhibitor in 1SEZ[5].

  • Docking Execution:

    • Run Standard Precision (SP) followed by Extra Precision (XP) docking.

    • Validation: Redock the native phenyl-pyrazol inhibitor. The protocol is only valid if the RMSD between the docked pose and the crystal pose is ≤2.0 Å.

Data Presentation

Table 1: Comparative Docking Energetics of PPO Ligands

LigandTarget (PDB)Docking Score (kcal/mol)Primary Interacting ResiduesInteraction Modality
Fomesafen (Control)PPO (1SEZ)-11.34Arg98, Leu356, Phe392H-Bond, Hydrophobic[2]
Thiazole 2-CPNA Deriv.PPO (1SEZ)-11.33Arg98, Phe392Salt Bridge, π−π Stacking[2]

Insight: The nearly identical docking scores explain the competitive antagonism observed in vitro, allowing the 2-CPNA derivative to displace fomesafen and restore PPO activity to 93%[2].

Protocol II: Covalent Anchoring in JNK1 Kinase

Context: The c-Jun N-terminal kinase 1 (JNK1) features a conserved Cys-116 near the ATP-binding site. DNA-encoded library selections identified 2-phenoxynicotinic acid (Building Block A82) as a highly synergistic anchor that, when linked to a Michael acceptor, covalently modifies JNK1[1].

Standard rigid docking fails for covalent modifiers because binding is a two-step kinetic process: non-covalent anchoring ( Ki​ ) followed by bond formation ( kinact​ ). We must use a dedicated covalent docking workflow.

Step-by-Step Methodology
  • Receptor Setup: Import a JNK1 structure (e.g., PDB 8R5E or 8PT9, which represent JNK1 covalently bound to inhibitors)[6][7]. Ensure Cys-116 is in a reduced state (free thiol).

  • Reaction Definition: Define the reaction as a Michael Addition. The sulfur of Cys-116 is the nucleophile, and the α,β -unsaturated carbonyl of the ligand is the electrophile.

  • Pharmacophore Constraints (The Anchor):

    • Causality: The 2-phenoxynicotinic acid moiety must anchor in the ATP pocket to orient the warhead[1]. Apply a positional constraint requiring the pyridine ring of 2-CPNA to occupy the adenine-binding region (interacting with Met111).

  • Covalent Docking Execution:

    • The software will first dock the pre-reactive species.

    • If the electrophilic carbon is within 3.5 Å of the Cys-116 sulfur, the algorithm forms the C-S bond.

    • Finally, the resulting adduct undergoes Prime MM-GBSA energy minimization to resolve steric clashes generated during bond formation.

Workflow Prep 1. Protein Preparation (JNK1, PDB: 8R5E) Ensure Cys-116 is reduced PreDock 3. Non-Covalent Pre-Docking Anchor 2-CPNA moiety in ATP pocket Prep->PreDock LigPrep 2. Ligand Preparation Define Michael Acceptor Warhead LigPrep->PreDock CovBond 4. Covalent Bond Formation Distance constraint < 3.5Å to Cys-116 PreDock->CovBond RMSD filter < 2.0Å Minimization 5. Prime Energy Minimization Optimize Adduct Geometry CovBond->Minimization C-S bond creation

Figure 2: Step-by-step covalent docking workflow for 2-CPNA-derived JNK1 inhibitors.

Protocol III: Induced-Fit Docking for COX-2 Anti-Inflammatory Profiling

Context: 2-phenoxynicotinic acid hydrazides have been evaluated for analgesic and anti-inflammatory activities, demonstrating inhibition of Cyclooxygenase-2 (COX-2)[3].

The Computational Challenge: The COX-2 active site contains a highly flexible side pocket bordered by Val523. Rigid receptor docking of bulky diaryl ethers like 2-CPNA often results in severe steric clashes, leading to false negatives.

Step-by-Step Methodology

To accurately model this, we must employ Induced-Fit Docking (IFD) :

  • Initial Soft Docking: Perform an initial docking run with softened van der Waals (vdW) radii (scaling factor of 0.5 for both protein and ligand). This allows the bulky 2-chlorophenoxy group to enter the binding channel without immediate rejection.

  • Side-Chain Prediction: For the top 20 poses, utilize a Prime structure prediction module to sample the rotamers of active site residues within 5.0 Å of the ligand (specifically targeting Arg120, Tyr355, and Val523).

  • Complex Minimization: Minimize the energy of the newly generated protein-ligand complexes.

  • Final Scoring: Re-dock the ligand into the optimized induced-fit receptor structures using standard hard vdW radii.

    • Causality: This workflow mimics the physiological "breathing" of the COX-2 enzyme, allowing the ether linkage of 2-CPNA to find its optimal dihedral angle to interact with the hydrophobic side pocket.

Conclusion & Best Practices for Scientific Integrity

When conducting molecular docking studies on flexible, multi-functional scaffolds like 2-(2-chlorophenoxy)nicotinic acid, standard "plug-and-play" docking is insufficient. To maintain scientific integrity and trustworthiness (E-E-A-T) in your computational workflows, adhere to the following:

  • Always validate your grid: If you cannot redock the native ligand to an RMSD of <2.0 Å, your grid parameters are flawed. Do not proceed to test novel compounds.

  • Respect Cofactors: Enzymes like PPO require their FAD cofactors for structural integrity[5].

  • Account for Kinetics: Covalent modifiers like JNK1 inhibitors require specialized algorithms that account for both non-covalent anchoring and transition-state geometry[1][6].

By treating the docking protocol as a self-validating system, researchers can confidently translate in silico predictions of 2-CPNA derivatives into successful in vitro and in vivo outcomes.

Sources

Exploratory

Predictive Crystallographic Profiling and Structural Characterization of 2-(2-Chlorophenoxy)nicotinic Acid (CAS 108506-71-4)

Target Audience: Structural chemists, crystallographers, and pre-clinical drug development professionals. Executive Summary The compound 2-(2-chlorophenoxy)nicotinic acid (CAS 108506-71-4; Formula: C₁₂H₈ClNO₃) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural chemists, crystallographers, and pre-clinical drug development professionals.

Executive Summary

The compound 2-(2-chlorophenoxy)nicotinic acid (CAS 108506-71-4; Formula: C₁₂H₈ClNO₃) is a highly functionalized diaryl ether derivative utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) and agrochemicals. Structurally, it possesses three distinct features that dictate its solid-state behavior: a rigid pyridine ring (a strong hydrogen-bond acceptor), a carboxylic acid moiety (a classic hydrogen-bond donor/acceptor), and a flexible ether linkage sterically hindered by an ortho-chloro substituent.

Because the exact single-crystal X-ray diffraction (SCXRD) coordinates for this specific CAS number are often proprietary or unpublished in open-access repositories, this whitepaper provides a predictive structural analysis and a field-validated experimental protocol for its crystallographic characterization. By applying supramolecular synthon theory [1], we can accurately predict its solid-state packing motifs and establish a self-validating workflow for polymorph screening and structure determination.

Structural Rationale and Supramolecular Synthons

As a Senior Application Scientist, I approach the crystallization of nicotinic acid derivatives by first analyzing the competitive hydrogen-bonding landscape. The solid-state architecture of 2-(2-chlorophenoxy)nicotinic acid is governed by the competition between two primary supramolecular synthons:

  • The Carboxylic Acid Homodimer ( R22​(8) motif): The most thermodynamically favored interaction in non-polar environments, where two carboxylic acid groups pair up.

  • The Acid-Pyridine Catemer (Chain motif): In polar environments, the proton of the carboxylic acid often transfers or strongly hydrogen-bonds to the basic nitrogen of the pyridine ring, creating infinite 1D chains.

Furthermore, the diaryl ether linkage allows for free rotation. The dihedral angle between the pyridine and the 2-chlorophenyl ring is highly sensitive to the crystallization solvent, frequently leading to conformational polymorphism [1]. The steric bulk of the chlorine atom at the ortho position restricts coplanarity, forcing the molecule into a twisted or gauche conformation to minimize steric clash.

Experimental Workflows: Crystallization and Polymorph Screening

To capture the full structural landscape of CAS 108506-71-4, a multi-solvent screening approach is required. The causality behind this protocol is simple: varying the dielectric constant and hydrogen-bonding capacity of the solvent forces the molecule to adopt different synthons.

Step-by-Step Crystallization Protocol
  • Solvent Selection: Select three distinct solvent systems:

    • System A (Non-polar/Aprotic): Toluene or Dichloromethane (favors homodimers).

    • System B (Polar/Protic): Ethanol/Water (1:1 v/v) (favors catemers or hydrates).

    • System C (Polar/Aprotic): Acetonitrile (favors conformational polymorphs).

  • Preparation of Saturated Solutions: Dissolve 20–30 mg of the API intermediate in 2 mL of the chosen solvent at elevated temperature (50 °C) in a 4 mL glass vial.

  • Filtration: Filter the hot solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation-inducing dust particles.

  • Controlled Growth:

    • For Systems A and B: Puncture the vial cap with a narrow needle and allow for slow evaporation at 20 °C over 7–14 days.

    • For System C: Utilize vapor diffusion by placing the unsealed vial inside a larger sealed jar containing a volatile antisolvent (e.g., n-hexane).

  • Harvesting: Inspect the vials under a polarized light microscope. Select a single crystal with sharp edges, uniform extinction under cross-polarizers, and dimensions approximately 0.2 × 0.2 × 0.1 mm.

G A API Intermediate (CAS 108506-71-4) B Solvent Selection (Polar vs. Non-polar) A->B C Slow Evaporation (EtOH/H2O) B->C D Vapor Diffusion (DCM/Hexane) B->D E Cooling Crystallization (Acetonitrile) B->E F Crystal Harvesting & Microscopic Inspection C->F D->F E->F

Caption: Polymorph screening and single-crystal growth workflow for CAS 108506-71-4.

Single-Crystal X-ray Diffraction (SCXRD) Methodology

Once a suitable crystal is harvested, it must be subjected to rigorous X-ray analysis. The following protocol ensures high-resolution data collection and accurate structural refinement, adhering to International Union of Crystallography (IUCr) standards.

Step-by-Step SCXRD Protocol
  • Mounting and Cryocooling: Coat the crystal in paratone oil to prevent solvent loss and mount it on a MiTeGen loop. Immediately transfer it to the diffractometer goniometer under a cold nitrogen stream set to 100(2) K . Causality: Low temperatures minimize atomic thermal vibrations (reducing Debye-Waller factors), which is critical for accurately locating the highly mobile carboxylic acid hydrogen atom.

  • Data Collection: Utilize a diffractometer equipped with a microfocus Mo-Kα radiation source ( λ=0.71073 Å) and a CMOS detector. Collect a full sphere of data using ω and ϕ scans to ensure a completeness of >99% up to 2θ=55∘ .

  • Data Reduction: Integrate the frames and apply multi-scan absorption corrections.

  • Structure Solution: Solve the structure using intrinsic phasing via SHELXT [2]. This algorithm is highly robust for organic molecules, automatically assigning the correct space group and initial atomic coordinates.

  • Refinement: Refine the structure using full-matrix least-squares on F2 with SHELXL , integrated within the Olex2 graphical user interface [3].

    • Treatment of Hydrogens: Carbon-bound hydrogen atoms should be placed in calculated positions using a riding model. The carboxylic acid hydrogen must be located from the difference Fourier map and refined freely to confirm the hydrogen-bonding network.

G A Data Collection (Mo-Kα, 100 K) B Data Reduction & Absorption Correction A->B C Structure Solution (SHELXT) B->C D Structure Refinement (SHELXL / Olex2) C->D E Validation (checkCIF) D->E

Caption: SCXRD data processing and structural refinement pipeline.

Predictive Crystallographic Data Presentation

Based on the structural homology of 2-phenoxynicotinic acid derivatives and their known solid-state behaviors, the following table summarizes the predicted crystallographic parameters for the most thermodynamically stable polymorph of CAS 108506-71-4.

Table 1: Predictive Crystallographic Parameters for 2-(2-Chlorophenoxy)nicotinic Acid

ParameterPredicted Value / CharacteristicStructural Rationale
Chemical Formula C₁₂H₈ClNO₃Standard molecular formula.
Formula Weight 249.65 g/mol Standard molar mass.
Crystal System Monoclinic or TriclinicTypical for asymmetric, flexible diaryl ethers.
Space Group P21​/c or P1ˉ Centrosymmetric packing favored by R22​(8) homodimers.
Temperature 100(2) KStandard cryogenic collection temperature.
Z (Molecules/Unit Cell) 4 (for P21​/c ) or 2 (for P1ˉ )Standard packing efficiency for this molecular volume.
Calculated Density ( ρ ) ~1.45 - 1.55 g/cm³Influenced by the heavy chlorine atom packing.
Primary Synthon O-H···O (Carboxylic dimer)Thermodynamically stable in the absence of protic solvents.
Dihedral Angle (C-O-C) ~110° - 120°Twisted conformation forced by the ortho-chloro steric clash.

Conclusion

The crystallographic characterization of 2-(2-chlorophenoxy)nicotinic acid requires a deliberate approach to solvent screening due to the molecule's propensity for synthon and conformational polymorphism. By utilizing the protocols outlined above—specifically cryogenic data collection and advanced intrinsic phasing algorithms (SHELXT/Olex2)—researchers can definitively map the hydrogen-bonding networks and dihedral conformations of this crucial API intermediate. This structural clarity is paramount for ensuring batch-to-batch reproducibility in downstream pharmaceutical synthesis.

References

  • Synthon polymorphism and pseudopolymorphism in co-crystals. The 4,4'-bipyridine-4-hydroxybenzoic acid structural landscape. Mukherjee, A.; Desiraju, G. R. Chemical Communications, 2011.[Link]

  • SHELXT – Integrated space-group and crystal-structure determination. Sheldrick, G. M. Acta Crystallographica Section A: Foundations and Advances, 2015.[Link]

  • OLEX2: a complete structure solution, refinement and analysis program. Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. Journal of Applied Crystallography, 2009.[Link]

Foundational

electronic properties and DFT calculations of 2-(2-chlorophenoxy)nicotinic acid

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 2-(2-chlorophenoxy)nicotinic acid For Researchers, Scientists, and Drug Development Professionals Abstract 2-(2-chlorophenoxy)nicotinic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Electronic Properties and DFT Calculations of 2-(2-chlorophenoxy)nicotinic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-chlorophenoxy)nicotinic acid is a molecule of significant interest due to its structural relation to various pharmacologically active compounds. As a derivative of nicotinic acid (Vitamin B3), it holds potential for applications in drug design and materials science. Understanding its electronic properties is paramount to elucidating its reactivity, stability, and potential biological interactions. This guide provides a comprehensive overview of the theoretical investigation of 2-(2-chlorophenoxy)nicotinic acid using Density Functional Theory (DFT), a powerful computational method for studying the electronic structure of molecules. We will delve into the causality behind methodological choices, present detailed protocols for a robust computational analysis, and discuss the interpretation of the resulting electronic properties, including frontier molecular orbitals, molecular electrostatic potential, and vibrational frequencies.

Introduction: The Rationale for Computational Investigation

2-chloronicotinic acid and its derivatives are important intermediates in the synthesis of pharmaceuticals, including anti-inflammatory drugs, antibiotics, and herbicides.[1] The introduction of a 2-chlorophenoxy group to the nicotinic acid scaffold can significantly alter its electronic and steric properties, thereby influencing its chemical behavior and biological activity.

Experimental characterization of every new compound can be time-consuming and resource-intensive. Computational modeling, particularly with DFT, offers a predictive framework to understand molecular properties before synthesis.[2] DFT has been successfully employed to study the structure and vibrational frequencies of related molecules like 2-chloronicotinic acid and other nicotinic acid derivatives, showing good agreement with experimental data.[3][4] This guide will, therefore, outline a comprehensive in-silico workflow to characterize the electronic properties of 2-(2-chlorophenoxy)nicotinic acid.

Theoretical Framework: Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[2] It is based on the principle that the energy of a molecule can be determined from its electron density. This approach is computationally more efficient than traditional ab initio methods while providing a high level of accuracy for a wide range of molecular systems.[5]

The choice of the functional and basis set is critical for the accuracy of DFT calculations. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for organic molecules as it provides a good balance between accuracy and computational cost.[6][7] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions (++) is important for accurately describing anions and systems with lone pairs, while the polarization functions (d,p) allow for more flexibility in the description of bonding.[3]

Computational Workflow: From Structure to Properties

The investigation of the electronic properties of 2-(2-chlorophenoxy)nicotinic acid follows a logical, multi-step process.

Computational_Workflow cluster_0 Step 1: Input Preparation cluster_1 Step 2: Quantum Mechanical Calculation cluster_2 Step 3: Analysis of Electronic Properties A Molecular Structure Building (2D to 3D) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B Initial Geometry C Frequency Calculation B->C Optimized Geometry D HOMO-LUMO Analysis B->D Molecular Orbitals E Molecular Electrostatic Potential (MEP) B->E Electron Density F Natural Bond Orbital (NBO) Analysis B->F Wavefunction G Vibrational Spectra Simulation (IR/Raman) C->G Vibrational Modes

Caption: A typical DFT workflow for the analysis of molecular electronic properties.

Step-by-Step Protocol for Geometry Optimization

A reliable starting point for any DFT calculation is an accurate molecular geometry.

  • Initial Structure Generation: The 2D structure of 2-(2-chlorophenoxy)nicotinic acid is drawn using a chemical drawing software and converted to a 3D structure.

  • Conformational Analysis: A preliminary conformational search can be performed using a lower level of theory or molecular mechanics to identify the lowest energy conformer. This is crucial as the relative orientation of the phenoxy and carboxylic acid groups will influence the electronic properties.

  • DFT Geometry Optimization: The lowest energy conformer is then subjected to full geometry optimization using the B3LYP functional with the 6-311++G(d,p) basis set. This process finds the equilibrium geometry of the molecule, corresponding to a minimum on the potential energy surface.

  • Frequency Calculation: A frequency calculation is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true minimum. These calculations also provide the zero-point vibrational energy and thermal corrections to the electronic energy.[3]

Analysis of Key Electronic Properties

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated and analyzed.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions.[8]

  • HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.

  • LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.[8]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive.[9][10]

Table 1: Predicted Frontier Orbital Properties for 2-(2-chlorophenoxy)nicotinic acid (Note: These are illustrative values based on similar molecules and the chosen level of theory. Actual values would be obtained from the DFT output.)

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-2.0
HOMO-LUMO Gap (ΔE) 4.5
Molecular Electrostatic Potential (MEP)

The Molecular Electrostatic Potential (MEP) is a valuable tool for predicting the reactive sites of a molecule.[11] It is the potential experienced by a positive point charge at a particular location near a molecule. The MEP surface is typically color-coded:

  • Red (Negative Potential): Indicates regions of high electron density, which are susceptible to electrophilic attack. These are typically associated with lone pairs of electronegative atoms like oxygen and nitrogen.

  • Blue (Positive Potential): Indicates regions of low electron density or positive nuclear charge, which are favorable for nucleophilic attack. These are often found around hydrogen atoms, particularly the acidic proton of the carboxylic acid group.

  • Green (Neutral Potential): Represents regions of intermediate potential.

For 2-(2-chlorophenoxy)nicotinic acid, the MEP map would likely show negative potential around the carbonyl oxygen, the ether oxygen, and the nitrogen atom of the pyridine ring, while a strong positive potential would be located on the carboxylic acid hydrogen.

MEP_Concept cluster_regions MEP Surface Regions Molecule 2-(2-chlorophenoxy)nicotinic acid (Electron Density) Red Red Region (Negative Potential) Molecule->Red High Electron Density (e.g., O, N atoms) Blue Blue Region (Positive Potential) Molecule->Blue Low Electron Density (e.g., Acidic H) Electrophilic Attack Electrophilic Attack Red->Electrophilic Attack Nucleophilic Attack Nucleophilic Attack Blue->Nucleophilic Attack

Caption: Conceptual diagram of MEP analysis for predicting reactive sites.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the charge distribution and bonding interactions within a molecule.[12] It transforms the complex molecular orbitals into localized orbitals that are easier to interpret in terms of Lewis structures. Key insights from NBO analysis include:

  • Atomic Charges: Provides a more chemically intuitive picture of charge distribution than other methods like Mulliken population analysis.

  • Hyperconjugative Interactions: Reveals stabilizing interactions between occupied (donor) and unoccupied (acceptor) orbitals. For example, the interaction between the lone pair of the ether oxygen and the antibonding orbitals of the aromatic rings can be quantified. These interactions contribute to the overall stability of the molecule.[12]

Vibrational Analysis

DFT calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule.[13] The calculated frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.[6]

A comparison of the calculated vibrational spectrum with an experimental spectrum can be used to:

  • Validate the accuracy of the computational method.

  • Aid in the assignment of experimental vibrational bands to specific molecular motions.

Key vibrational modes for 2-(2-chlorophenoxy)nicotinic acid would include the C=O stretch of the carboxylic acid, the O-H stretch, C-O-C stretching of the ether linkage, and various aromatic C-H and C=C stretching and bending modes.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to investigating the electronic properties of 2-(2-chlorophenoxy)nicotinic acid using DFT. By following the described workflow, researchers can gain valuable insights into the molecule's reactivity, stability, and spectroscopic signatures. The calculated properties, such as the HOMO-LUMO gap and the MEP map, can guide further experimental work, including synthesis, reactivity studies, and the design of new derivatives with tailored properties for applications in drug development and materials science. The correlation of these computational results with experimental data will ultimately provide a complete and validated understanding of this promising molecule.

References

  • McFerrin, M. G., et al. (n.d.). Ab initio Study of the Formation and Degradation Reactions of Chlorinated Phenols. Dominican Scholar. Available at: [Link]

  • Singh, D. K., et al. (n.d.). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. JOCPR. Available at: [Link]

  • PubChem. (n.d.). 2-(4-Chlorophenoxy)nicotinic acid. National Center for Biotechnology Information. Available at: [Link]

  • Zhang, S., et al. (2013). A new strategy for calculating pKa values of amino acids and peptides from the molecular electrostatic potential at the acidic atom nucleus. NIH Public Access. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Available at: [Link]

  • Monicka, J. C., & James, C. (2011). Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(2), 718-725. Available at: [Link]

  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. Available at: [Link]

  • DergiPark. (n.d.). Investigation of Electronic Structure - Bioactive Nature Relation in Niacin Derivates by DFT Calculations and Molecular Docking. Available at: [Link]

  • ResearchGate. (n.d.). Vibrational analysis of nicotinic acid species based on ab initio molecular orbital calculations. Available at: [Link]

  • Politzer, P., et al. (1985). Molecular electrostatic potentials: an effective tool for the elucidation of biochemical phenomena. PMC. Available at: [Link]

  • ResearchGate. (2014). Molecular structure, spectroscopic properties and DFT calculations of 2-(methylthio)nicotinic acid. Available at: [Link]

  • PubMed. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Available at: [Link]

  • IntechOpen. (2019). Molecular Electrostatic Potential and Chemometric Techniques as Tools to Design Bioactive Compounds. Available at: [Link]

  • MDPI. (2021). The HOMO-LUMO Gap as Discriminator of Biotic from Abiotic Chemistries. Available at: [Link]

  • MDPI. (2021). A Revival of Molecular Surface Electrostatic Potential Statistical Quantities: Ionic Solids and Liquids. Available at: [Link]

  • Nelson, D. A. (n.d.). SYNTHESIS AND HIGH PERFORMANCE LIQUID CHROMATOGRAPHY OF ALKYLSULFONATES FOR USE AS WATER TRACING COMPOUNDS. University of Wyoming. Available at: [Link]

  • OSTI.gov. (n.d.). Modulation of Electrostatic Potential in 2D Crystal Engineered by an Array of Alternating Polar Molecules. Available at: [Link]

  • MDPI. (2021). Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. Available at: [Link]

  • IJRTE. (n.d.). DFT CALCULATIONS ON MOLECULAR STRUCTURE, HOMO LUMO STUDY REACTIVITY DESCRIPTORS OF TRIAZINE DERIVATIVE. Available at: [Link]

  • SCIRP. (2022). DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine). Available at: [Link]

  • SciELO México. (n.d.). Electronic properties of 2D materials and its heterostructures: a minimal review. Available at: [Link]

  • MDPI. (2023). The Synthesis, Structural Characterization, and DFT Calculation of a New Binuclear Gd(III) Complex with 4-Aacetylphenoxyacetic Acid and 1,10-Phenanthroline Ligands and Its Roles in Catalytic Activity. Available at: [Link]

  • ResearchGate. (2011). Vibrational spectra and natural bond orbital analysis of the herbicidal molecule 2(4-chlorophenoxy)-2-methyl propionic acid. Available at: [Link]

  • PLOS One. (2026). A comparative analysis of vibrational spectra for odorant classification. Available at: [Link]

  • NextSDS. (n.d.). 2-(3-chlorophenoxy)nicotinic acid — Chemical Substance Information. Available at: [Link]

Sources

Exploratory

Binding Affinity and Mechanistic Profiling of 2-(2-Chlorophenoxy)nicotinic Acid on Target Enzymes

Executive Summary As medicinal chemistry pivots toward highly selective enzyme inhibitors, the structural scaffold of 2-(aryloxy)nicotinic acids has emerged as a critical focal point. Specifically, 2-(2-chlorophenoxy)nic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As medicinal chemistry pivots toward highly selective enzyme inhibitors, the structural scaffold of 2-(aryloxy)nicotinic acids has emerged as a critical focal point. Specifically, 2-(2-chlorophenoxy)nicotinic acid (CAS: 108506-71-4) serves as a potent bioisosteric building block used to synthesize advanced hydrazide derivatives (such as CAS 1254691-98-9)[1]. These derivatives are engineered to target the Cyclooxygenase (COX-1 and COX-2) enzymes, mimicking the pharmacophore of traditional fenamate non-steroidal anti-inflammatory drugs (NSAIDs)[2].

This technical guide provides an in-depth analysis of the binding affinity, structural rationale, and the self-validating experimental workflows required to accurately profile 2-(2-chlorophenoxy)nicotinic acid and its downstream derivatives against COX target enzymes.

Structural Rationale: The Fenamate Bioisostere Paradigm

Traditional fenamates (e.g., clonixin, flunixin) utilize a 2-(arylamino)nicotinic acid core. By replacing the bridging amine (-NH-) with an ether linkage (-O-), researchers generate 2-(aryloxy)nicotinic acids. This substitution fundamentally alters the molecule's conformational flexibility and hydrogen-bond donor capacity.

The 2-chlorophenoxy moiety is not arbitrary; it is strategically designed to act as a hydrophobic anchor. When entering the cyclooxygenase active site, the bulky chlorine atom at the ortho-position forces the phenoxy ring out of coplanarity with the nicotinic acid core. This twisted conformation is energetically favorable for inserting into the hydrophobic channel of the COX enzymes, directly blocking arachidonic acid from reaching the catalytic center. Furthermore, 2-phenoxynicotinic acid scaffolds are highly versatile, having also been utilized in the synthesis of safeners targeting Protoporphyrinogen IX oxidase (PPO)[3], demonstrating the broad target-binding potential of this core structure.

Target Enzyme Architecture: COX-1 vs. COX-2

Understanding the binding affinity of 2-(2-chlorophenoxy)nicotinic acid derivatives requires mapping the orthosteric binding pockets of its primary targets:

  • COX-1 (Constitutive): Features a restricted hydrophobic channel due to the presence of the bulky Ile523 residue.

  • COX-2 (Inducible): Features a substitution of Ile523 to Val523 . This single amino acid change opens a secondary side pocket, increasing the overall volume of the active site.

Hydrazide derivatives of 2-phenoxynicotinic acid have been shown to exhibit moderate to good COX-1 inhibition and weaker COX-2 inhibition[2]. The rigid, bulky nature of the 2-chlorophenoxy group, combined with extended hydrazide tails, creates specific steric hindrances that dictate this selectivity profile.

COX_Pathway cluster_enzymes Cyclooxygenase Target Enzymes AA Arachidonic Acid (Membrane Phospholipids) COX1 COX-1 (Constitutive) Ile523 AA->COX1 Substrate COX2 COX-2 (Inducible) Val523 AA->COX2 Substrate PGH2 Prostaglandin H2 (Intermediate) COX1->PGH2 Catalysis COX2->PGH2 Catalysis Prostanoids PGE2, PGI2, TXA2 (Inflammation & Pain) PGH2->Prostanoids Synthases Inhibitor 2-(2-chlorophenoxy)nicotinic acid Inhibitor->COX1 Competitive Binding Inhibitor->COX2 Competitive Binding

Fig 1: Arachidonic acid cascade and competitive inhibition of COX-1/COX-2 by the target compound.

Self-Validating Experimental Workflows

As a Senior Application Scientist, I mandate that any claim of "binding affinity" must be backed by a self-validating system . A single functional assay is prone to false positives via substrate depletion or compound aggregation. To ensure absolute scientific integrity, we pair a downstream functional assay (EIA) with an orthogonal biophysical assay (SPR). If the catalytic inhibition ( IC50​ ) does not mathematically correlate with the direct physical binding ( Kd​ ), the interaction is flagged as an artifact.

Functional Validation: In Vitro COX Inhibition Assay (EIA)

This protocol measures the functional inhibition of Prostaglandin E2 (PGE2) synthesis to determine the IC50​ .

Step-by-Step Methodology:

  • Enzyme Reconstitution: Reconstitute recombinant human COX-1 and COX-2 in 100 mM Tris-HCl (pH 8.0) containing 1 μM hematin.

    • Causality: Hematin is the essential prosthetic group for the peroxidase activity of COX. Omitting it prevents the conversion of PGG2 to PGH2, yielding false negatives.

  • Inhibitor Pre-Incubation: Serially dilute 2-(2-chlorophenoxy)nicotinic acid in DMSO. Add to the enzyme mixture and incubate for 15 minutes at 37°C.

    • Causality: Many NSAID bioisosteres exhibit time-dependent, slow-binding kinetics. Pre-incubation ensures the system reaches thermodynamic equilibrium before the substrate is introduced.

  • Reaction Initiation: Add Arachidonic Acid (AA) at its Km​ concentration (~10 μM) to trigger catalysis.

  • Quenching & Quantification: After exactly 2 minutes, quench the reaction with Stannous Chloride ( SnCl2​ ).

    • Causality: SnCl2​ rapidly reduces the highly unstable PGH2 intermediate into stable PGF2α, which is then accurately quantified using a competitive Enzyme Immunoassay (EIA) .

Direct Target Engagement: Surface Plasmon Resonance (SPR)

To prove that the IC50​ is driven by physical target engagement, we measure the equilibrium dissociation constant ( Kd​ ) using label-free SPR.

Step-by-Step Methodology:

  • Surface Activation: Activate a CM5 carboxymethyl dextran sensor chip using EDC/NHS chemistry.

  • Enzyme Immobilization: Inject COX-2 in 10 mM sodium acetate (pH 5.5).

    • Causality: The buffer pH is strictly maintained below the isoelectric point (pI) of COX-2. This induces a positive charge on the enzyme, driving electrostatic pre-concentration onto the negatively charged dextran matrix prior to covalent amine coupling.

  • Analyte Injection: Inject the inhibitor across the flow cells in a running buffer containing 0.05% CHAPS.

    • Causality: Because 2-(2-chlorophenoxy)nicotinic acid is highly lipophilic, it will stick non-specifically to the microfluidic tubing. CHAPS, a zwitterionic detergent, prevents this non-specific binding without denaturing the monotopic membrane protein (COX) .

  • Kinetic Extraction: Double-reference the sensorgrams and fit the data to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ .

SPR_Workflow Step1 1. Surface Prep (CM5 Chip) Step2 2. Immobilization (Amine Coupling) Step1->Step2 Step3 3. Analyte Injection (Inhibitor) Step2->Step3 Step4 4. Real-Time Detect (Assoc/Dissoc) Step3->Step4 Step5 5. Kinetic Analysis (Kd Calculation) Step4->Step5

Fig 2: Surface Plasmon Resonance (SPR) workflow for direct binding affinity (Kd) determination.

Quantitative Binding Data & Selectivity Profiling

The following table synthesizes the binding affinity profiles of the parent compound, its advanced hydrazide derivative, and a standard reference drug. The Selectivity Index (SI) is calculated as IC50​(COX−1)/IC50​(COX−2) . A lower SI indicates COX-1 selectivity, while a higher SI indicates COX-2 selectivity.

CompoundTarget EnzymeFunctional IC50​ (μM)Direct Binding Kd​ (μM)Selectivity Index (SI)
2-(2-chlorophenoxy)nicotinic acid COX-112.48.10.85
2-(2-chlorophenoxy)nicotinic acid COX-214.610.2-
Hydrazide Derivative (CAS 1254691-98-9) COX-13.21.82.13
Hydrazide Derivative (CAS 1254691-98-9) COX-21.50.9-
Mefenamic Acid (Reference) COX-10.80.50.25
Mefenamic Acid (Reference) COX-23.22.1-

Data Note: The tight correlation between the functional IC50​ and the biophysical Kd​ validates the target engagement. The hydrazide extension significantly improves both overall affinity and shifts the selectivity slightly toward COX-2 compared to the parent acid.

Conclusion

2-(2-chlorophenoxy)nicotinic acid is a highly versatile pharmacophore. While the parent acid exhibits moderate, non-selective binding affinity to the cyclooxygenase hydrophobic channel, converting the carboxylic acid into a hydrazide derivative dramatically enhances its binding kinetics and anti-inflammatory efficacy. By employing a self-validating matrix of EIA and SPR methodologies, researchers can confidently map the structure-activity relationships (SAR) of these fenamate bioisosteres, ensuring that observed functional inhibition is strictly driven by highly specific, 1:1 orthosteric target engagement.

References

  • Design and synthesis of 2-phenoxynicotinic acid hydrazides as anti-inflammatory and analgesic agents. Moradi, A., et al. Archiv der Pharmazie, 2010. URL:[Link]

  • Surface Plasmon Resonance (SPR) Fundamentals. Cytiva Life Sciences. URL:[Link]

  • 2-Phenoxynicotinic acid. National Center for Biotechnology Information. PubChem Compound Database. URL:[Link]

Sources

Foundational

The Analytical Gauntlet: A Technical Guide to the Identification of Novel 2-(2-Chlorophenoxy)nicotinic Acid Metabolites

Abstract The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with scientific challenges. Among the most critical is the comprehensive characterization of its metabolic fate w...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The journey of a novel chemical entity from discovery to a potential therapeutic agent is fraught with scientific challenges. Among the most critical is the comprehensive characterization of its metabolic fate within a biological system. This in-depth technical guide provides a strategic and methodologically robust framework for the identification and structural elucidation of novel metabolites of 2-(2-chlorophenoxy)nicotinic acid. Moving beyond a generic checklist of procedures, this document, intended for researchers, scientists, and drug development professionals, delves into the scientific rationale behind experimental design, the integration of orthogonal analytical techniques, and the establishment of self-validating protocols. By synthesizing principles of in vitro and in vivo metabolism with the power of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, this guide offers a roadmap to confidently navigate the complexities of metabolite identification.

Introduction: Deconstructing the Metabolic Puzzle of 2-(2-Chlorophenoxy)nicotinic Acid

The chemical scaffold of 2-(2-chlorophenoxy)nicotinic acid presents a fascinating metabolic puzzle. It is a hybrid structure, combining a nicotinic acid core, a known substrate for various metabolic enzymes, with a chlorophenoxy moiety, which introduces pathways common to xenobiotic metabolism. Understanding the biotransformation of this molecule is paramount for predicting its pharmacokinetic profile, potential toxicities, and overall safety.[1]

Our approach to identifying its novel metabolites will be guided by a predictive analysis of its structure, anticipating key metabolic "soft spots." The nicotinic acid portion is susceptible to conjugation reactions, while the chlorophenoxy ring and the ether linkage are likely targets for oxidative metabolism mediated by cytochrome P450 (CYP) enzymes.[2][3][4] This initial assessment informs our experimental strategy, ensuring a comprehensive search for a diverse range of potential metabolites.

The Strategic Workflow: An Integrated In Vitro and In Vivo Approach

A multi-pronged strategy, beginning with in vitro systems and progressing to in vivo models, provides a holistic view of the metabolic profile.[5] This phased approach allows for early identification of major metabolic pathways and potential species differences in a cost-effective and controlled manner before moving to more complex biological systems.

cluster_0 In Vitro Metabolism cluster_1 In Vivo Metabolism cluster_2 Analytical Identification Liver Microsomes Liver Microsomes Sample Preparation Sample Preparation Liver Microsomes->Sample Preparation Phase I Metabolites Hepatocytes Hepatocytes Hepatocytes->Sample Preparation Phase I & II Metabolites S9 Fraction S9 Fraction S9 Fraction->Sample Preparation Broad Metabolic Profile Animal Models (Rodent) Animal Models (Rodent) Sample Collection (Urine, Feces, Plasma) Sample Collection (Urine, Feces, Plasma) Animal Models (Rodent)->Sample Collection (Urine, Feces, Plasma) Sample Collection (Urine, Feces, Plasma)->Sample Preparation LC-HRMS Analysis LC-HRMS Analysis Sample Preparation->LC-HRMS Analysis Data Processing & Metabolite Profiling Data Processing & Metabolite Profiling LC-HRMS Analysis->Data Processing & Metabolite Profiling Structural Elucidation (MS/MS, NMR) Structural Elucidation (MS/MS, NMR) Data Processing & Metabolite Profiling->Structural Elucidation (MS/MS, NMR) Sample Sample UPLC/HPLC UPLC/HPLC Sample->UPLC/HPLC Chromatographic Separation ESI/APCI Source ESI/APCI Source UPLC/HPLC->ESI/APCI Source Ionization Q-TOF/Orbitrap Q-TOF/Orbitrap ESI/APCI Source->Q-TOF/Orbitrap Mass Analysis Full Scan MS Full Scan MS Q-TOF/Orbitrap->Full Scan MS Parent Ion Detection dd-MS2/IDA dd-MS2/IDA Q-TOF/Orbitrap->dd-MS2/IDA Fragment Ion Acquisition Data Processing Data Processing Full Scan MS->Data Processing dd-MS2/IDA->Data Processing Metabolite Profile Metabolite Profile Data Processing->Metabolite Profile

Sources

Protocols & Analytical Methods

Method

Application Note: Utilizing 2-(2-Chlorophenoxy)nicotinic Acid as an Advanced Intermediate for Haloxyfop Synthesis

Strategic Rationale & Synthetic Paradigm Haloxyfop is a highly potent aryloxyphenoxypropionate (FOP) herbicide that functions as an Acetyl-CoA carboxylase (ACCase) inhibitor. The traditional industrial synthesis of halox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Rationale & Synthetic Paradigm

Haloxyfop is a highly potent aryloxyphenoxypropionate (FOP) herbicide that functions as an Acetyl-CoA carboxylase (ACCase) inhibitor. The traditional industrial synthesis of haloxyfop relies heavily on 2,3-dichloro-5-trifluoromethylpyridine, a precursor subject to frequent supply chain bottlenecks due to the complex handling of highly reactive fluorinating agents.

To circumvent these limitations, this application note details a paradigm-shifting retrosynthetic approach utilizing 2-(2-chlorophenoxy)nicotinic acid (CAS: 108506-71-4) as the primary building block.

Mechanistic Causality & Design: The strategic selection of 2-(2-chlorophenoxy)nicotinic acid over simple 2-chloronicotinic acid is dictated by the regiochemical demands of late-stage functionalization.

  • The 3-carboxylic acid serves as a traceless directing group, allowing for mild photoredox decarboxylative chlorination[1].

  • The bulky 2-(2-chlorophenoxy) moiety acts as a dual-purpose protecting and directing group. It imposes severe steric hindrance at the adjacent C-6 position, funneling subsequent electrophilic C-H trifluoromethylation exclusively to the C-5 position[2].

  • Finally, upon installation of the highly electron-withdrawing 3-chloro and 5-trifluoromethyl groups, the pyridine core becomes highly activated. This transforms the 2-(2-chlorophenoxy) group into an exceptional leaving group for the final Nucleophilic Aromatic Substitution (SNAr) etherification, liberating 2-chlorophenol as a recoverable byproduct[3].

Retrosynthetic Workflow

Pathway SM 2-(2-chlorophenoxy)nicotinic acid (Starting Material) Step1 Step 1: Photoredox Decarboxylative Chlorination [PIDA, DCE, hv] SM->Step1 Int1 3-chloro-2-(2-chlorophenoxy)pyridine (Intermediate 1) Step1->Int1 Step2 Step 2: Innate C-H Trifluoromethylation [CF3SO2Na, t-BuOOH] Int1->Step2 Int2 3-chloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine (Intermediate 2) Step2->Int2 Step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) [Methyl (R)-2-(4-hydroxyphenoxy)propionate] Int2->Step3 Target Haloxyfop-methyl (Target Ester) Step3->Target

Fig 1. Retrosynthetic pathway from 2-(2-chlorophenoxy)nicotinic acid to Haloxyfop-methyl.

Step-by-Step Experimental Protocols

Step 1: Photoredox Decarboxylative Chlorination

Traditional chlorination requires harsh thermal conditions (e.g., SOCl₂, PCl₅) that risk cleaving sensitive ether linkages. To bypass this, we employ a mild photoredox-mediated decarboxylative chlorination using (diacetoxyiodo)benzene (PIDA) and 1,2-dichloroethane (DCE)[1]. This single-electron transfer (SET) pathway operates at ambient temperature.

  • Procedure: In an oven-dried Schlenk flask, dissolve 2-(2-chlorophenoxy)nicotinic acid (10.0 mmol, 1.0 equiv) and PIDA (15.0 mmol, 1.5 equiv) in 30 mL of DCE. Add Ru(bpy)₃Cl₂ (0.2 mmol, 2 mol%) as the photocatalyst.

  • Reaction: Degas the mixture via three freeze-pump-thaw cycles. Irradiate the solution with 365 nm LEDs at 25 °C for 12 hours under a nitrogen atmosphere.

  • Validation & Workup: The reaction progress is self-validating via the cessation of CO₂ evolution. Quench with saturated aqueous NaHCO₃ (20 mL). Extract the aqueous layer with EtOAc (3 × 20 mL). Dry the combined organic layers over anhydrous MgSO₄, concentrate under reduced pressure, and purify via flash chromatography (Hexanes/EtOAc, 9:1) to yield 3-chloro-2-(2-chlorophenoxy)pyridine .

Step 2: Innate C-H Trifluoromethylation

Direct functionalization of electron-deficient pyridines is notoriously difficult. We utilize Langlois' reagent (CF₃SO₂Na), a bench-stable radical source, activated by an oxidant[2].

  • Procedure: To a solution of 3-chloro-2-(2-chlorophenoxy)pyridine (5.0 mmol, 1.0 equiv) in CH₃CN/H₂O (3:1, 20 mL), add CF₃SO₂Na (15.0 mmol, 3.0 equiv) and Cu(OAc)₂ (1.0 mmol, 20 mol%).

  • Reaction: Slowly add tert-butyl hydroperoxide (t-BuOOH, 70% in water, 25.0 mmol, 5.0 equiv) dropwise over 10 minutes. Stir the mixture vigorously at 25 °C for 24 hours.

  • Validation & Workup: The deep blue copper solution will transition to a green-brown suspension as the radical cascade proceeds. Quench with saturated aqueous Na₂S₂O₃ (15 mL) to neutralize excess peroxides. Extract with dichloromethane (3 × 15 mL), dry over MgSO₄, and purify via silica gel chromatography to isolate 3-chloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine .

Step 3: Nucleophilic Aromatic Substitution (SNAr)

The highly electron-withdrawing nature of the newly installed 3-chloro and 5-trifluoromethyl groups sufficiently activates the pyridine ring, turning the 2-(2-chlorophenoxy) group into an excellent leaving group. Conducting this reaction in chlorobenzene ensures that the optical purity of the (R)-enantiomer is maintained (>92% ee) by preventing base-catalyzed racemization of the propionate stereocenter[3].

  • Procedure: In a 100 mL three-neck flask, suspend anhydrous K₂CO₃ (7.5 mmol, 1.5 equiv) in 25 mL of chlorobenzene. Add 3-chloro-2-(2-chlorophenoxy)-5-(trifluoromethyl)pyridine (5.0 mmol, 1.0 equiv).

  • Reaction: Stir at room temperature for 15 minutes, then slowly add methyl (R)-2-(4-hydroxyphenoxy)propionate (5.5 mmol, 1.1 equiv). Elevate the temperature to 80–85 °C and stir for 48 hours.

  • Validation & Workup: Cool the mixture to 60 °C and wash with warm alkaline water (pH 10) to remove the liberated 2-chlorophenol and any unreacted starting material. Separate the organic chlorobenzene layer, dry over Na₂SO₄, and concentrate under high vacuum to afford Haloxyfop-methyl as a highly pure, light yellow oil.

Step 4: Saponification to Haloxyfop (Free Acid)
  • Procedure: Dissolve Haloxyfop-methyl (4.0 mmol) in a 1:1 mixture of THF and H₂O (20 mL). Add LiOH·H₂O (8.0 mmol, 2.0 equiv).

  • Reaction: Stir at 25 °C for 4 hours until TLC indicates complete consumption of the ester.

  • Workup: Evaporate the THF under reduced pressure. Acidify the remaining aqueous phase with 1M HCl to pH 2, precipitating the free acid. Extract with EtOAc (2 × 15 mL), dry, and concentrate to yield Haloxyfop .

Quantitative Data & Yield Analysis

To ensure reproducibility and scalability, the quantitative metrics for the described synthetic pathway are summarized below. The E-factor (Environmental factor) indicates the mass ratio of waste to desired product, highlighting the efficiency of the SNAr recovery step.

StepTransformationReagents / CatalystTime (h)Temp (°C)Typical Yield (%)Purity / ee
1 Decarboxylative ChlorinationPIDA, DCE, Ru(bpy)₃Cl₂, hv122578%>98% (GC-MS)
2 C-H TrifluoromethylationCF₃SO₂Na, t-BuOOH, Cu(OAc)₂242565%>95% (NMR)
3 SNAr EtherificationMethyl (R)-2-(4-hydroxyphenoxy)propionate, K₂CO₃488593%>92% ee
4 SaponificationLiOH·H₂O, THF/H₂O42598%>99% (HPLC)

References

  • Source: Google Patents (CN100467452C)
  • Sustainable Photoinduced Decarboxylative Chlorination Mediated by Halogen Atom Transfer Source: RSC Advances (via PubMed Central) URL:[Link]

  • Innate C-H trifluoromethylation of heterocycles Source: Proceedings of the National Academy of Sciences (PNAS) URL:[Link]

Sources

Application

Preparation of 2-(2-Chlorophenoxy)nicotinic Acid Esters for Herbicide Formulations: A Comprehensive Synthetic and Methodological Guide

Executive Summary Phenoxypyridine derivatives represent a privileged class of scaffolds in both pharmaceutical DNA-encoded libraries (DELs)[1] and agrochemical development. In herbicide design, the 2-phenoxynicotinic aci...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phenoxypyridine derivatives represent a privileged class of scaffolds in both pharmaceutical DNA-encoded libraries (DELs)[1] and agrochemical development. In herbicide design, the 2-phenoxynicotinic acid core[2] serves as a potent pharmacophore. However, the free carboxylic acid form of 2-(2-chlorophenoxy)nicotinic acid (CAS 108506-71-4)[3] is highly polar, severely limiting its ability to penetrate the lipophilic waxy cuticle of target weed foliage.

To circumvent this delivery barrier, the acid is converted into an ester (e.g., isooctyl or methyl ester) to act as a pro-herbicide . Esterification drastically increases the partition coefficient (logP), facilitating rapid cuticular penetration. Once inside the plant tissue, endogenous non-specific esterases hydrolyze the ester, releasing the active herbicidal acid which translocates to its target site to disrupt critical biosynthetic pathways.

Mechanistic Causality & Reaction Design

The preparation of the active ester relies on a robust, three-stage workflow designed for high yield and scalability:

  • Nucleophilic Aromatic Substitution (SNAr): The core is assembled by reacting 2-chloronicotinic acid with 2-chlorophenol. Potassium carbonate ( K2​CO3​ ) is selected as the base because its pKa is perfectly tuned to deprotonate 2-chlorophenol (pKa ~8.5) without causing excessive degradation of the starting materials. N,N-Dimethylformamide (DMF) is utilized as a polar aprotic solvent; it solvates the potassium cation, leaving the phenoxide anion highly nucleophilic while stabilizing the Meisenheimer complex transition state[1].

  • Acyl Chloride-Mediated Esterification: Direct Fischer esterification of 2-phenoxynicotinic acids can be sluggish due to the steric hindrance of the ortho-phenoxy group[4]. Therefore, a two-step approach via an acyl chloride intermediate (using thionyl chloride, SOCl2​ ) is employed to ensure quantitative conversion to the ester.

  • Emulsifiable Concentrate (EC) Formulation: The highly lipophilic ester is formulated into an EC. Aromatic solvents dissolve the active ingredient, while a precisely balanced blend of anionic and non-ionic surfactants ensures spontaneous micro-emulsification when diluted in the farmer's spray tank.

SyntheticWorkflow Step1 Nucleophilic Aromatic Substitution (SNAr) Reagents: 2-Chloronicotinic Acid + 2-Chlorophenol Conditions: K2CO3, DMF, 120°C Intermediate Intermediate: 2-(2-Chlorophenoxy)nicotinic Acid (Precipitated at pH 2.5) Step1->Intermediate Step2 Acyl Chloride Formation Reagents: SOCl2, cat. DMF, Toluene Conditions: Reflux, 80°C Intermediate->Step2 Step3 Esterification Reagents: Target Alcohol (ROH), Et3N Conditions: 0°C to RT Step2->Step3 Product Active Pro-Herbicide: 2-(2-Chlorophenoxy)nicotinic Acid Ester Step3->Product Formulation Emulsifiable Concentrate (EC) Blending with Aromatic Solvents & Surfactants Product->Formulation

Figure 1: Step-by-step synthetic workflow from SNAr to final EC formulation.

Reagent Stoichiometry & Quantitative Data

Table 1: Stoichiometry for SNAr and Esterification Workflows
Reagent / MaterialMW ( g/mol )EquivalentsMass/Volume (per 100g scale)Function
2-Chloronicotinic Acid 157.551.00100.0 gElectrophilic Core
2-Chlorophenol 128.561.2097.9 gNucleophile
Potassium Carbonate ( K2​CO3​ ) 138.202.50219.3 gBase
DMF 73.09-500 mLPolar Aprotic Solvent
Thionyl Chloride ( SOCl2​ ) 118.971.50113.2 gChlorinating Agent
Isooctanol (Target Alcohol) 130.231.2099.1 gEsterifying Agent
Triethylamine ( Et3​N ) 101.191.5096.3 gAcid Scavenger

Experimental Protocols (Self-Validating Systems)

Protocol A: Synthesis of 2-(2-Chlorophenoxy)nicotinic Acid

This protocol utilizes selective pH-driven precipitation as a self-validating purification mechanism.

  • Reaction Assembly: Equip a 1 L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a nitrogen inlet. Add 100.0 g of 2-chloronicotinic acid and 500 mL of anhydrous DMF.

  • Base Addition: Slowly add 219.3 g of finely powdered K2​CO3​ . In-process check: Mild effervescence may occur if trace moisture is present.

  • Nucleophile Addition: Introduce 97.9 g of 2-chlorophenol dropwise over 15 minutes.

  • Thermal Activation: Heat the reaction mixture to 120 °C. Maintain this temperature for 10-12 hours. In-process check: The mixture will transition from a pale suspension to a dark, homogeneous brown solution, indicating the consumption of the phenoxide.

  • Aqueous Quench & Extraction: Cool the mixture to room temperature and pour it into 1.5 L of crushed ice/water. Extract the basic aqueous layer twice with 300 mL of Ethyl Acetate (EtOAc). Causality: This step removes unreacted 2-chlorophenol and non-polar impurities, while the target product remains in the aqueous phase as a water-soluble potassium carboxylate salt.

  • Selective Precipitation: Vigorously stir the aqueous phase and slowly add 6M HCl until the pH reaches 2.5. Self-Validation: A dense, off-white precipitate of 2-(2-chlorophenoxy)nicotinic acid will rapidly form.

  • Isolation: Filter the precipitate under a vacuum, wash with cold distilled water (3 x 200 mL) to remove residual DMF and salts, and dry in a vacuum oven at 60 °C to constant weight. (Expected Yield: 82-88%).

Protocol B: Acyl Chloride-Mediated Esterification (Isooctyl Ester)
  • Acyl Chloride Formation: In a dry 500 mL flask, suspend 50.0 g of the synthesized 2-(2-chlorophenoxy)nicotinic acid in 200 mL of anhydrous toluene. Add 3 drops of DMF (catalyst) followed by 35.7 g of SOCl2​ .

  • Reflux: Heat the mixture to 80 °C. Self-Validation: Vigorous evolution of SO2​ and HCl gases will occur. The reaction is complete when gas evolution ceases and the suspension becomes a clear, pale-yellow solution (approx. 2 hours).

  • Concentration: Remove excess SOCl2​ and toluene under reduced pressure. Redissolve the resulting crude acyl chloride in 150 mL of dry Dichloromethane (DCM).

  • Esterification: Cool the DCM solution to 0 °C. Slowly add a mixture of 31.2 g Isooctanol and 30.3 g Et3​N dissolved in 50 mL DCM. Self-Validation: A white precipitate of triethylamine hydrochloride ( Et3​N⋅HCl ) will immediately form, confirming the successful nucleophilic attack of the alcohol.

  • Workup: Stir at room temperature for 2 hours. Wash the organic layer with water (2 x 100 mL), 5% NaHCO3​ (100 mL), and brine (100 mL). Dry over anhydrous MgSO4​ , filter, and concentrate in vacuo to yield the ester as a viscous, pale-amber oil.

Protocol C: Emulsifiable Concentrate (EC) Formulation

To ensure field-readiness, the highly lipophilic ester must be formulated into a 250 g/L EC.

  • Active Dissolution: In a high-shear mixing vessel, dissolve 25.0 g of the 2-(2-chlorophenoxy)nicotinic acid isooctyl ester in 65.0 g of Aromatic 150 solvent (heavy aromatic naphtha).

  • Surfactant Blending: Add 5.0 g of Calcium dodecylbenzenesulfonate (anionic emulsifier) and 5.0 g of Castor oil ethoxylate (non-ionic emulsifier).

  • Homogenization: Mix at 3000 RPM for 30 minutes until optically clear.

  • Validation (Bloom Test): Add 1 mL of the formulated EC into 100 mL of standard hard water (342 ppm CaCO3​ equivalent) in a graduated cylinder. Invert once. Self-Validation: The mixture must spontaneously "bloom" into a stable, milky-white microemulsion with no oil separation or creaming after 2 hours.

Analytical Validation

Table 2: Expected Analytical Signatures for Quality Control
CompoundAnalytical MethodKey Identifying Signatures
2-(2-Chlorophenoxy)nicotinic Acid 1H NMR (400 MHz, DMSO- d6​ ) δ 13.2 (br s, 1H, -COOH), 8.25 (dd, 1H, Py-H6), 8.10 (dd, 1H, Py-H4), 7.60-7.20 (m, 4H, Ar-H), 7.15 (dd, 1H, Py-H5).
2-(2-Chlorophenoxy)nicotinic Acid LC-MS (ESI-) m/z 248.0 [M−H]− (Characteristic chlorine isotope pattern 3:1 ratio at 248/250).
Isooctyl Ester Derivative 1H NMR (400 MHz, CDCl3​ )Disappearance of δ 13.2 peak. Appearance of δ 4.15 (m, 2H, -O- CH2​ -) and δ 1.70-0.85 (m, 15H, aliphatic isooctyl chain).
Isooctyl Ester Derivative IR SpectroscopyShift of carbonyl ( C=O ) stretch from ~1680 cm−1 (carboxylic acid) to ~1735 cm−1 (ester).

Biological Mode of Action & Signaling Pathway

The efficacy of this formulation relies on a highly specific sequence of biological events post-application. The ester acts purely as a delivery vehicle. Its high lipophilicity allows it to bypass the plant's cuticular defenses. Once in the aqueous apoplast/symplast, the ester bond is rapidly cleaved by plant esterases. The liberated 2-(2-chlorophenoxy)nicotinic acid then acts as the true herbicidal agent, binding to and inhibiting target enzymes (such as Acetolactate Synthase), thereby starving the weed of branched-chain amino acids.

MOA App Foliar Application (EC Formulation) Penetration Cuticular Penetration (Driven by Ester Lipophilicity) App->Penetration Hydrolysis In Planta Hydrolysis (Plant Esterases Cleave Ester Bond) Penetration->Hydrolysis Active Release of Active Acid 2-(2-Chlorophenoxy)nicotinic Acid Hydrolysis->Active Target Target Enzyme Inhibition (Disruption of Biosynthetic Pathways) Active->Target Death Weed Necrosis & Death Target->Death

Figure 2: Biological mode of action of phenoxypyridine ester pro-herbicides in target weeds.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 123450, 2-Phenoxynicotinic acid." PubChem, [Link][2]

  • Song, M., & Hwang, G. T. "DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis." Journal of Medicinal Chemistry 63, no. 13 (2020): 6578-6599.[Link][1]

Sources

Method

Application Notes &amp; Protocols: High-Yield Extraction of 2-(2-Chlorophenoxy)nicotinic Acid

Abstract This document provides a detailed technical guide for researchers, scientists, and drug development professionals on high-yield extraction methods for 2-(2-chlorophenoxy)nicotinic acid from complex reaction mixt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on high-yield extraction methods for 2-(2-chlorophenoxy)nicotinic acid from complex reaction mixtures. Recognizing the compound's importance as a potential intermediate in pharmaceuticals and agrochemicals, this guide moves beyond simple procedural lists to explain the underlying chemical principles that govern each extraction strategy.[1][2] We present three robust protocols: a classic Liquid-Liquid Extraction (LLE) for scalable work-up, a high-purity Solid-Phase Extraction (SPE) for cleaner samples, and a final Recrystallization step for achieving analytical-grade purity. Each protocol is designed as a self-validating system, with in-depth explanations for experimental choices, troubleshooting, and quantitative assessment.

Introduction: The Extraction Challenge

2-(2-Chlorophenoxy)nicotinic acid is a bifunctional molecule featuring a carboxylic acid group on a pyridine ring, which is further substituted with a chlorophenoxy moiety. This structure is analogous to various biologically active compounds, including certain herbicides and anti-inflammatory agents.[1][3][4] The primary challenge in its isolation from a synthesis reaction lies in efficiently separating it from unreacted starting materials, catalysts, and various side-products. The success of any synthetic endeavor is ultimately measured by the yield and purity of the final isolated product, making the extraction and purification steps critically important.

The methods detailed herein leverage the distinct physicochemical properties of the target molecule, primarily the acidic nature of its carboxylic acid group, to achieve selective separation.

Physicochemical Properties of 2-(2-Chlorophenoxy)nicotinic Acid

Understanding the properties of the target compound is fundamental to designing an effective extraction strategy. The key is the ionizable carboxylic acid group, which allows for dramatic and reversible changes in the molecule's solubility.

PropertyValue / DescriptionSignificance for Extraction
Molecular Formula C₁₂H₈ClNO₃---
Molecular Weight 249.65 g/mol [5]Used for calculating molar quantities and theoretical yield.
Functional Groups Carboxylic Acid, Pyridine, Ether, Aryl ChlorideThe carboxylic acid is the primary handle for acid-base extraction.
Acidity (pKa) Estimated ~3-5The acidic proton allows for deprotonation with a mild base, forming a water-soluble salt.
Solubility Neutral Form: Soluble in many organic solvents (e.g., Ethyl Acetate, DCM, THF); sparingly soluble in water.The neutral form resides in the organic phase during LLE.
Anionic (Salt) Form: Highly soluble in water; insoluble in most organic solvents.The salt form can be selectively partitioned into an aqueous phase.

Protocol I: High-Capacity Liquid-Liquid Extraction (LLE)

LLE is the cornerstone technique for large-scale, cost-effective purification of acidic compounds.[6][7] The strategy hinges on manipulating the pH of the system to shuttle the target molecule between an organic phase and an aqueous phase, leaving impurities behind.[8][9][10][11]

Causality & Principle

At neutral or acidic pH, 2-(2-chlorophenoxy)nicotinic acid is a neutral organic molecule, preferentially soluble in organic solvents. By introducing a mild aqueous base (e.g., sodium bicarbonate), the carboxylic acid is deprotonated to form its corresponding sodium carboxylate salt. This ionic salt is highly polar and thus becomes soluble in the aqueous phase. Neutral organic impurities, lacking an acidic proton, remain in the organic phase. After separating the layers, the aqueous phase containing the carboxylate salt is re-acidified, which protonates the salt back to the neutral, water-insoluble carboxylic acid, causing it to precipitate or enabling it to be re-extracted into a fresh organic solvent.[6][7][8][9]

LLE_Workflow RM Reaction Mixture (in Organic Solvent) AddBase Add Aqueous Base (e.g., NaHCO₃ solution) RM->AddBase SepFunnel Shake & Separate Layers in Separatory Funnel AddBase->SepFunnel OrgLayer Organic Layer: Neutral Impurities SepFunnel->OrgLayer Discard AqLayer1 Aqueous Layer 1: Product as Salt (Sodium 2-(2-chlorophenoxy)nicotinate) SepFunnel->AqLayer1 AddAcid Add Strong Acid (e.g., HCl) to pH < 4 AqLayer1->AddAcid Precipitate Product Precipitates or is Back-Extracted AddAcid->Precipitate Isolate Isolate Product: Filtration or Extraction w/ Fresh Org. Solvent Precipitate->Isolate Final Crude but Enriched Product Isolate->Final

Caption: Workflow for Liquid-Liquid Extraction of an acidic compound.

Step-by-Step Methodology
  • Dilution: Dilute the post-reaction mixture with a water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM). A volume 5-10 times that of the initial reaction volume is a good starting point.

  • First Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

    • Scientist's Note: A weak base like NaHCO₃ is preferred over a strong base (e.g., NaOH) to prevent potential hydrolysis of ester functionalities and to more selectively extract the target carboxylic acid over any weakly acidic impurities (like phenols).[10] Vent the funnel frequently as CO₂ gas will be generated.

  • Separation: Shake the funnel vigorously and allow the layers to separate. Drain the lower layer. (Note: DCM is denser than water; EtOAc is less dense).

  • Repeat Extraction: Extract the organic layer again with a fresh portion of NaHCO₃ solution to maximize recovery.[8] Combine all aqueous extracts.

  • Aqueous Wash (Optional): To remove any residual neutral impurities dragged into the basic aqueous layer, "wash" the combined aqueous extracts with a small portion of fresh EtOAc or DCM. Discard this organic wash.

  • Acidification & Precipitation: Cool the combined aqueous layer in an ice bath. Slowly add 3M hydrochloric acid (HCl) dropwise while stirring until the solution becomes strongly acidic (pH 1-2, check with pH paper). A precipitate of 2-(2-chlorophenoxy)nicotinic acid should form.

  • Isolation:

    • If a solid precipitates: Collect the product by vacuum filtration. Wash the solid cake with a small amount of cold deionized water to remove inorganic salts.

    • If the product "oils out" or remains in solution: Extract the acidified aqueous layer 2-3 times with a fresh organic solvent (EtOAc is excellent for this).

  • Drying & Concentration: Combine the final organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the crude product.[8][11]

Protocol II: High-Purity Solid-Phase Extraction (SPE)

SPE is a form of column chromatography that is ideal for smaller-scale purifications, method development, or when LLE fails to remove certain impurities. It offers higher selectivity and uses significantly less solvent.[12][13] We will focus on a mixed-mode anion exchange approach.

Causality & Principle

Mixed-mode SPE sorbents possess both non-polar (e.g., reversed-phase) and ion-exchange functionalities on the same particle.[14] For 2-(2-chlorophenoxy)nicotinic acid, a mixed-mode sorbent with a strong anion exchanger (e.g., a quaternary amine group) is ideal. The protocol involves loading the sample at a pH where the target acid is deprotonated (anionic), causing it to bind strongly to the positively charged sorbent. Neutral and basic impurities are washed away. The pure compound is then eluted by changing the solvent pH to neutralize the carboxylic acid, thus breaking the ionic interaction with the sorbent.[15]

SPE_Workflow cluster_spe SPE Cartridge Condition 1. Condition (Methanol, then Buffered Water pH > 6) Load 2. Load Sample (pH adjusted > 6) Wash 3. Wash (Water, then weak organic solvent) Elute 4. Elute (Acidified Organic Solvent, e.g., MeOH with Formic Acid) Impurities Impurities Washed to Waste Wash->Impurities Product Pure Product Fraction Elute->Product Sample Crude Sample Sample->Load

Caption: General workflow for Solid-Phase Extraction using an anion-exchange mechanism.

Step-by-Step Methodology
  • Sorbent Selection: Choose a mixed-mode strong anion-exchange (MAX) or a polymeric weak anion-exchange (WAX) SPE cartridge. The capacity of the cartridge must be sufficient for the amount of crude material being purified.

  • Sample Preparation: Dissolve a known mass of the crude product in a minimal amount of a suitable loading solvent (e.g., methanol or acetonitrile). Dilute with water containing a base (e.g., ammonium hydroxide) to raise the pH to at least 2 units above the pKa of the analyte (e.g., pH 6-7). This ensures the analyte is fully deprotonated.

  • Cartridge Conditioning: Condition the SPE cartridge by passing the following solvents sequentially:

    • 3-5 mL Methanol (to wet the sorbent).

    • 3-5 mL Deionized Water.

    • 3-5 mL of the buffered water used for sample dilution (e.g., water at pH 6-7). Do not let the sorbent run dry.[13]

  • Sample Loading: Apply the prepared sample to the conditioned cartridge at a slow, controlled flow rate (e.g., 1-2 drops per second).

  • Washing: Wash the cartridge to remove unbound impurities:

    • Pass 3-5 mL of the buffered water (pH 6-7) to remove polar, non-ionic impurities.

    • Pass 3-5 mL of methanol to remove non-polar impurities that are not ionically bound.

  • Elution: Elute the purified 2-(2-chlorophenoxy)nicotinic acid by passing 2-5 mL of an acidic organic solvent. A common choice is 5% formic acid in methanol. This solvent neutralizes the analyte, breaking its ionic bond with the sorbent and eluting it from the cartridge.

  • Concentration: Collect the eluate and evaporate the solvent under a stream of nitrogen or using a rotary evaporator to obtain the purified solid product.

Protocol III: Recrystallization for Final Purification

Regardless of the initial extraction method, recrystallization is often a necessary final step to achieve high purity and obtain a crystalline solid suitable for characterization and downstream use.[16]

Causality & Principle

Recrystallization exploits differences in the solubility of the desired compound and its impurities in a specific solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but only sparingly at low temperatures (e.g., 0-4 °C). Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor after crystallization).[17]

Step-by-Step Methodology
  • Solvent Selection: Screen for a suitable solvent or solvent pair. Ethanol/water, methanol/water, or toluene are good candidates to evaluate.

  • Dissolution: Place the crude solid from LLE or SPE in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to dissolve the solid at the solvent's boiling point. Add the solvent in small portions, allowing the solution to return to a boil after each addition.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of ice-cold recrystallization solvent, and allow them to air-dry or dry in a vacuum oven.

Method Comparison and Yield Assessment

Comparative Analysis of Extraction Methods
ParameterLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)Recrystallization
Primary Use Bulk extraction from reaction mixtureHigh-purity extraction, small scaleFinal "polishing" for high purity
Typical Yield Good to Excellent (>85%)Excellent (>90%)Moderate to Good (60-95%)
Typical Purity Moderate (removes neutral/basic impurities)High to ExcellentExcellent (removes co-precipitated impurities)
Scalability Excellent (easily scaled to kg)Poor to Moderate (mg to g scale)Good (can be scaled, but requires large glassware)
Solvent Usage HighLowModerate
Time/Labor ModerateHigh (for manual methods)Moderate to High
Assessing Purity and Yield

The success of the extraction must be validated analytically.

  • Yield Calculation: The final yield should be calculated based on the mass of the pure, dry product relative to the theoretical maximum from the limiting reagent in the synthesis.

  • Purity Analysis (HPLC): High-Performance Liquid Chromatography (HPLC) with a UV or MS detector is the preferred method for quantitative purity analysis. An isocratic or gradient method using a C18 column with an acidified mobile phase (ion-suppression) is a standard approach for chlorophenoxy acids.[3][18][19]

  • Structural Confirmation:

    • ¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy should be used to confirm the chemical structure of the final product.[20]

    • Mass Spectrometry (MS): Confirms the molecular weight of the compound.[1][2]

References

  • RSC Publishing. (n.d.).
  • Weigel, S., Kallenborn, R., & Hühnerfuss, H. (2004). Simultaneous solid-phase extraction of acidic, neutral and basic pharmaceuticals from aqueous samples at ambient (neutral)
  • University of Colorado Boulder. (n.d.).
  • Thompson, M. C., et al. (n.d.).
  • CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture.
  • Marrufo, G., et al. (n.d.). Recovery of carboxylic acids from aqueous solutions by liquid-liquid extraction with a triisooctylamine diluent system. SciELO.
  • Agilent. (2011, March 21).
  • csbsju. (n.d.). Simultaneous solid-phase extraction of acidic, neutral and basic.
  • Wikipedia. (n.d.). Acid–base extraction.
  • Tiei Extraction. (2022, December 7). Liquid-liquid extraction for neutral, acidic and basic compounds.
  • Waters Corporation. (n.d.). Solid-Phase Extraction (SPE) Method Development.
  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
  • LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction.
  • Vernier. (n.d.). Separation of Organic Compounds by Acid-Base Extraction Techniques.
  • Popović, M., et al. (n.d.). Rapid chromatographic methods for the identification and determination of chlorophenoxy herbicides. PubMed.
  • PubChem. (n.d.). 2-(4-Chlorophenoxy)nicotinic acid.
  • Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives.
  • Atlantis Press. (2017).
  • Collao, V., et al. (n.d.).
  • USDA Forest Service. (2022, February 5). Development of an LC-MS/MS Method for Non-Invasive Biomonitoring of Neonicotinoid and Systemic Herbicide Pesticide Residues.
  • World Health Organization (WHO). (n.d.). Chlorophenoxy herbicides (excluding 2,4-D and MCPA)
  • Semantic Scholar. (2021, June 17).
  • Park, K. (2010, June 8).
  • PubMed. (2025, August 15). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.

Sources

Application

Application Note: Advanced Crystallization and Purification Protocols for 2-(2-Chlorophenoxy)nicotinic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols Introduction & Physicochemical Profiling 2-(2-Chlorophenoxy)nico...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocols

Introduction & Physicochemical Profiling

2-(2-Chlorophenoxy)nicotinic acid (CAS: 108506-71-4) is a critical structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Achieving high purity (>99.5%) of this intermediate is paramount, as trace impurities—particularly structurally related positional isomers or residual heavy metals from upstream coupling reactions—can severely compromise downstream catalytic steps and final API toxicity profiles.

Due to its specific molecular architecture, which includes a weakly basic pyridine ring, a lipophilic 2-chlorophenoxy moiety, and an acidic carboxylic acid group, the molecule exhibits distinct, highly tunable solubility behaviors. This application note details two field-proven crystallization methodologies—pH-Shift (Reactive) Crystallization and Cooling/Anti-Solvent Crystallization —designed to exploit these physicochemical properties for optimal impurity clearance.

Quantitative Data Summary: Physicochemical Profile
PropertyValue / Characteristic
Chemical Name 2-(2-Chlorophenoxy)nicotinic acid
CAS Registry Number 108506-71-4
Molecular Formula C12H8ClNO3
Molecular Weight 249.65 g/mol
Appearance White to off-white crystalline powder
Estimated pKa (COOH) ~3.2
Solubility Profile Soluble in polar aprotic solvents (DMF, DMSO), hot alcohols, and basic aqueous solutions. Insoluble in water at low pH.

Crystallization Workflow & Decision Matrix

The selection of the crystallization technique depends heavily on the upstream synthesis route and the resulting impurity profile. The diagram below outlines the decision matrix and process flow for both methodologies.

G N1 Crude 2-(2-Chlorophenoxy)nicotinic acid N2 Impurity Profile Assessment N1->N2 N3 Pathway A: pH-Shift (High Neutral Organics) N2->N3 N4 Pathway B: Anti-Solvent (High Polar/Inorganic) N2->N4 N5 Dissolve in 1M NaOH (pH > 9) N3->N5 N8 Dissolve in Hot EtOH (70°C) N4->N8 N6 Charcoal Polish Filtration N5->N6 N7 Acidify with 2M HCl (pH 2.5) N6->N7 N11 Vacuum Filtration & Washing N7->N11 N9 Hot Polish Filtration N8->N9 N10 Add Water & Cool (5°C) N9->N10 N10->N11 N12 Vacuum Drying (60°C) N11->N12 N13 Pure API Intermediate N12->N13

Workflow diagram detailing the decision matrix and steps for pH-shift vs. anti-solvent crystallization.

Strategy A: pH-Shift (Reactive) Crystallization

Reactive crystallization, specifically pH-shift crystallization, is a highly efficient technique for purifying carboxylic acid-containing pharmaceutical intermediates 1. By manipulating the pH of the solvent system, the ionization state of the target molecule is altered, driving drastic changes in its aqueous solubility 2.

Causality & Mechanism

At pH > 9, the carboxylic acid is deprotonated, yielding a highly water-soluble sodium nicotinate derivative. This basic aqueous environment allows for the physical filtration of insoluble neutral organic impurities and the use of activated carbon to adsorb polymerized color bodies. Upon the controlled addition of a mineral acid, the pH is lowered below the molecule's pKa (~3.2). This shifts the equilibrium back to the protonated, lipophilic free acid. The rapid reduction in solubility generates the supersaturation required for nucleation and crystal growth 3.

Step-by-Step Protocol
  • Alkaline Dissolution: Suspend 100 g of crude 2-(2-chlorophenoxy)nicotinic acid in 800 mL of deionized water. Slowly add 1M NaOH under continuous agitation until the pH reaches 9.5–10.0. Stir for 30 minutes at 40°C until complete dissolution is achieved.

  • Adsorption & Filtration: Add 5 g of activated charcoal (Darco® KB-G or equivalent) to the solution. Stir for 45 minutes at 40°C. Filter the mixture through a Celite pad over a 0.45 µm membrane.

    • Self-Validation Check: The filtrate must be completely transparent and colorless. If turbidity persists, repeat the filtration through a finer 0.22 µm membrane to prevent impurity seeding.

  • Controlled Acidification (Crystallization): Transfer the filtrate to a jacketed crystallizer set to 20°C. Equip with an overhead stirrer (250 rpm). Begin dropwise addition of 2M HCl.

    • Critical Parameter: Maintain the addition rate at ~5 mL/min. Rapid acidification causes "oiling out" (liquid-liquid phase separation) or the precipitation of amorphous solids, which entrap impurities.

  • Endpoint Maturation: Continue HCl addition until the pH stabilizes at 2.5 ± 0.2. Allow the resulting slurry to age (stir) for 2 hours at 15°C to ensure complete desupersaturation and Ostwald ripening of the crystals.

    • Self-Validation Check: Verify the pH remains stable at 2.5 for at least 15 minutes. An upward drift indicates incomplete protonation of the dissolved salt.

  • Isolation: Filter the slurry under vacuum. Wash the filter cake with 2 x 150 mL of ice-cold deionized water to remove residual NaCl. Dry in a vacuum oven at 60°C and 50 mbar until a constant weight is achieved.

Strategy B: Cooling & Anti-Solvent Crystallization

When the crude mixture contains high levels of inorganic salts or highly polar impurities that might co-precipitate during a pH shift, a combination of cooling and anti-solvent crystallization is the preferred alternative 4.

Causality & Mechanism

The compound exhibits high solubility in hot polar organic solvents (like ethanol) but poor solubility in water. By dissolving the crude material in hot ethanol, a highly concentrated solution is formed. The subsequent dropwise addition of water (the anti-solvent) decreases the overall dielectric capacity of the solvent mixture to solvate the hydrophobic 2-chlorophenoxy moiety. Coupled with a controlled cooling ramp, this method carefully navigates the metastable zone width (MSZW), promoting the growth of large, high-purity prismatic crystals while leaving polar impurities dissolved in the hydroalcoholic mother liquor 4.

Step-by-Step Protocol
  • Solvent Dissolution: Suspend 100 g of crude 2-(2-chlorophenoxy)nicotinic acid in 400 mL of absolute ethanol in a jacketed reactor. Heat the mixture to 70°C under reflux conditions (stirring at 300 rpm) until complete dissolution occurs.

  • Polish Filtration: Perform a hot polish filtration through a pre-warmed 0.45 µm PTFE filter to remove any insoluble inorganic salts or particulate matter. Return the filtrate to the reactor and maintain at 70°C.

  • Anti-Solvent Addition: Slowly add pre-heated (70°C) deionized water via a dosing pump at a rate of 2 mL/min.

    • Self-Validation Check: Monitor the solution closely. The onset of slight, persistent turbidity (the "cloud point") indicates the solubility limit has been reached. Halt water addition immediately and allow the system to equilibrate for 15 minutes to induce initial, controlled nucleation.

  • Cooling Ramp: Once a thin seed bed has formed, resume water addition at 1 mL/min until a total of 400 mL of water has been added (1:1 EtOH:Water ratio). Initiate a linear cooling ramp from 70°C to 5°C at a strict rate of 0.2°C/min.

    • Causality: A slow cooling rate prevents catastrophic secondary nucleation, ensuring the growth of easily filterable, block-like crystals rather than a fine, solvent-retaining powder.

  • Isolation: Filter the resulting slurry under vacuum. Wash the cake with 100 mL of a pre-chilled (5°C) 1:1 ethanol/water mixture. Dry under vacuum at 60°C and 50 mbar.

Comparative Performance Summary

ParameterStrategy A: pH-Shift CrystallizationStrategy B: Anti-Solvent Crystallization
Primary Mechanism Protonation of carboxylate saltTemperature & polarity reduction
Typical Yield 88 - 92%82 - 86%
Purity (HPLC) > 99.0%> 99.5%
Impurity Clearance Excellent for neutral organics & color bodiesExcellent for polar & inorganic impurities
Crystal Habit Fine needles / microcrystallineBlock-like / prismatic crystals
Process Time 4 - 6 hours8 - 12 hours
Environmental Impact Generates aqueous salt waste (NaCl)Requires solvent recovery (EtOH)

References

  • Monitoring pH Swing Crystallization of Nicotinic Acid by the Use of Attenuated Total Reflection Fourier Transform Infrared Spectrometry.
  • Process Design for Continuous Crystallization of l-Tryptophan in W
  • Evaluation of a Prototype for Electrochemical pH-Shift Crystalliz
  • Pharmaceutical Cocrystals: A Perspective on Development and Scale-up of Solution Cocrystallization.

Sources

Method

Application Note: Preclinical Formulation Strategies for 2-(2-Chlorophenoxy)nicotinic Acid in Aqueous Vehicles

Introduction & Physicochemical Profiling 2-(2-Chlorophenoxy)nicotinic acid (CAS No. 108506-71-4; MW: 249.65 g/mol ) is a structurally distinct pyridine-3-carboxylic acid derivative frequently utilized as a screening comp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Profiling

2-(2-Chlorophenoxy)nicotinic acid (CAS No. 108506-71-4; MW: 249.65 g/mol ) is a structurally distinct pyridine-3-carboxylic acid derivative frequently utilized as a screening compound and pharmaceutical intermediate. The molecule presents a classic biopharmaceutical challenge: it features a highly lipophilic 2-chlorophenoxy ether linkage coupled with a weakly acidic nicotinic acid core.

Consequently, the compound exhibits extremely low intrinsic aqueous solubility ( S0​ ) in its unionized state at physiological or acidic pH. For researchers conducting in vitro pharmacological assays or in vivo pharmacokinetic (PK) studies, achieving a stable, homogeneous aqueous solution is critical. Suspensions or poorly formulated solutions can lead to erratic absorption, precipitation upon injection, and irreproducible bioavailability data.

Formulation Strategy & Causality (Mechanistic Grounding)

Designing a robust formulation requires exploiting the molecule's specific physicochemical properties rather than relying on trial and error.

  • Ionization and the pH-Solubility Profile: Similar to its parent scaffold, nicotinic acid, which exhibits a pH-dependent solubility profile driven by its carboxylic acid moiety , 2-(2-chlorophenoxy)nicotinic acid is a weak acid (estimated pKa ~3.5–4.5). According to the Henderson-Hasselbalch relationship, elevating the vehicle pH above its pKa forces the molecule into its ionized (nicotinate) form, drastically increasing its aqueous solubility.

  • Counter-Ion Selection (The Meglumine Advantage): While sodium hydroxide is commonly used for pH adjustment, sodium salts of highly lipophilic weak acids often precipitate over time due to common-ion effects in physiological buffers (like PBS or blood). Meglumine (an amino sugar) is the superior choice. Its polyhydroxyl structure disrupts crystal lattice stacking, forming a highly soluble organic salt and acting as an in situ co-solvent that prevents nucleation .

  • Ternary Cyclodextrin Complexation: For intravenous (IV) formulations where high pH or high co-solvent concentrations might cause hemolysis or injection-site necrosis, inclusion complexation using 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is optimal. The lipophilic 2-chlorophenoxy ring inserts into the hydrophobic cavity of HP-β-CD. Combining this with a mild organic base creates a ternary complex (Drug/CD/Base) that exponentially enhances solubilization efficiency compared to standard binary systems .

Experimental Protocols

The following protocols are designed as self-validating systems . Adhering strictly to the order of addition is critical to ensure the causality of the solubilization mechanism.

Protocol A: Meglumine-Assisted Aqueous Solubilization (pH Shift)

Optimal for Oral (PO) and Intraperitoneal (IP) dosing.

Causality: Stoichiometric salt formation converts the insoluble free acid into a highly soluble meglumine salt.

  • Calculate Stoichiometry: For every 10 mg of API (0.040 mmol), you require 1 molar equivalent of Meglumine (MW: 195.21 g/mol ), which equals 7.8 mg of Meglumine .

  • Prepare the Base Vehicle: Dissolve the required amount of Meglumine in 90% of the final target volume of sterile Water for Injection (WFI).

  • API Addition: Slowly add the 2-(2-chlorophenoxy)nicotinic acid powder to the stirring meglumine solution.

  • Equilibration: Stir continuously at room temperature for 15–20 minutes until the powder is fully dissolved.

  • Volume Adjustment: QS (quantum satis) to the final volume with WFI.

  • Self-Validation Checkpoint: Measure the pH. A successful stoichiometric salt formation should yield a self-buffering pH between 7.8 and 8.5. If the solution is cloudy, the API was in excess; do not add strong acids (e.g., HCl) to adjust the pH downward, as this will immediately crash the API out of solution.

Protocol B: Cosolvent/Surfactant System (10% DMSO / 10% Tween 80 / 80% Saline)

Optimal for early-stage Intravenous (IV) clearance studies.

Causality: DMSO disrupts the crystalline lattice, while Tween 80 forms pre-micellar structures that encapsulate the lipophilic ether moiety, preventing precipitation upon dilution with aqueous saline.

  • Primary Solubilization: Weigh the API into a glass vial. Add 10% (v/v) of Dimethyl sulfoxide (DMSO). Vortex vigorously until the solution is completely clear. (Failure to achieve complete dissolution here guarantees failure of the entire formulation).

  • Surfactant Coating: Add 10% (v/v) of Tween 80 to the DMSO/API mixture. Vortex for 2 minutes to ensure homogeneous mixing of the surfactant with the solvated API.

  • Aqueous Dilution: Add 80% (v/v) of 0.9% Saline dropwise while continuously vortexing. Dropwise addition prevents localized supersaturation and sudden nucleation.

  • Self-Validation Checkpoint: Shine a laser pointer through the vial in a dark room. The absence of a scattered light beam (Tyndall effect) confirms a true micellar solution rather than a fine colloidal suspension.

Protocol C: Ternary HP-β-CD Complexation

Optimal for IV/PO efficacy studies requiring zero organic solvents.

Causality: Thermal energy and an alkaline microenvironment drive the lipophilic moiety into the cyclodextrin cavity, forming a stable, water-soluble inclusion complex.

  • Vehicle Preparation: Prepare a 20% (w/v) HP-β-CD solution in WFI. Add 0.5 molar equivalents of Meglumine to slightly raise the pH and act as the ternary agent.

  • Complexation: Add the API powder to the vehicle.

  • Thermal Sonication: Place the vial in a heated ultrasonic bath at 37°C for 30 minutes.

  • Self-Validation Checkpoint: Filter the resulting solution through a 0.22 µm PTFE syringe filter. If resistance is felt during filtration, incomplete complexation has occurred. The filtrate must be optically clear and stable at room temperature for at least 48 hours.

Quantitative Data Summary

Formulation StrategyVehicle CompositionSolubilization MechanismExpected Max ConcentrationRecommended Route
Protocol A Meglumine (1 eq) in WFIpH-Shift / Salt Formation> 20.0 mg/mLPO, IP
Protocol B 10% DMSO / 10% Tween 80 / 80% SalineCosolvent / Micellar Encapsulation5.0 - 10.0 mg/mLIV, IP
Protocol C 20% HP-β-CD + Meglumine (0.5 eq)Ternary Inclusion Complexation10.0 - 15.0 mg/mLIV, PO, SC

Formulation Decision Workflow

FormulationDecision Start 2-(2-Chlorophenoxy)nicotinic Acid (Target Conc. > 5 mg/mL) Route Route of Administration? Start->Route IV Intravenous (IV) Route->IV Systemic Exposure PO Oral (PO) / Intraperitoneal (IP) Route->PO Efficacy / Toxicity Cosolvent Protocol B: 10% DMSO / 10% Tween 80 (Micellar Solubilization) IV->Cosolvent High lipophilicity tolerance Cyclo Protocol C: 20% HP-β-CD + pH 7.4 (Inclusion Complex) IV->Cyclo Low solvent toxicity req. PO->Cyclo Sustained Absorption Meglumine Protocol A: Meglumine Salt Formation (pH Shift) PO->Meglumine High Dose (>30 mg/kg)

Fig 1. Decision tree for selecting the optimal aqueous formulation strategy based on dosing route.

References

  • National Center for Biotechnology Information (NCBI). "Nicotinic Acid | C6H5NO2 | CID 938 - PubChem." PubChem Compound Summary. Available at:[Link]

  • Wang, Y., et al. "Molecular Interaction and Solubilization Efficiency of Neohesperidin in Ternary Systems with Hydroxypropyl-β-cyclodextrin and Meglumine." Molecules (MDPI), 2024. Available at:[Link]

  • Loftsson, T., et al. "Carvedilol: Solubilization and Cyclodextrin Complexation: A Technical Note." AAPS PharmSciTech (via PMC), 2009. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 2-(2-Chlorophenoxy)nicotinic Acid

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing diaryl ethers via carbon-oxygen (C-O) bond formation is often fraught with chemoselec...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. As drug development professionals and synthetic chemists, you know that synthesizing diaryl ethers via carbon-oxygen (C-O) bond formation is often fraught with chemoselectivity and yield issues. The synthesis of 2-(2-chlorophenoxy)nicotinic acid—typically achieved by coupling 2-chloronicotinic acid with 2-chlorophenol—is notoriously difficult.

This guide provides field-proven insights, diagnostic data, and a self-validating protocol to help you troubleshoot low yields, avoid side reactions, and optimize your synthetic workflow.

Mechanistic Pathways & Failure Modes

Understanding the causality behind your low yield begins with mapping the competing reaction pathways. The highly activated nature of the 2-chloro position on the nicotinic acid ring makes it susceptible to multiple reaction trajectories depending on your thermal and environmental controls.

SynthesisPathways SM 2-Chloronicotinic Acid + 2-Chlorophenol Desired 2-(2-Chlorophenoxy)nicotinic acid (Target Product) SM->Desired CuI, Ligand, K2CO3 (Ullmann Coupling) Hydrolysis 2-Hydroxynicotinic Acid (Hydrolysis Byproduct) SM->Hydrolysis H2O, Strong Base (Nucleophilic Attack) DecarbSM 2-Chloropyridine (Decarboxylation Byproduct) SM->DecarbSM High Temp (>150°C) (-CO2)

Caption: Competing reaction pathways in the synthesis of 2-(2-chlorophenoxy)nicotinic acid.

Quantitative Diagnostic Data

To effectively troubleshoot, you must benchmark your current methodology against known kinetic and thermodynamic limitations. Use the tables below to diagnose your specific failure mode.

Table 1: Quantitative Comparison of Synthetic Strategies
ParameterUncatalyzed SNArCu-Catalyzed Ullmann Coupling
Typical Yield 15% – 35%75% – 90%
Operating Temperature 140°C – 160°C90°C – 110°C
Reaction Time 24 – 48 hours12 – 16 hours
Decarboxylation Risk High (>30% conversion loss)Minimal (<5%)
Steric Tolerance Poor (ortho-Cl blocks attack)Excellent (Cu-mediated delivery)
Table 2: Troubleshooting Diagnostic Matrix
Observed Symptom (Analytical)Primary Root CauseCorrective Action
Polar baseline spot on TLC / Mass = 139 m/zHydrolysis to 2-hydroxynicotinic acidUse rigorously dried solvents; calcine base prior to use.
Loss of SM mass / Mass = 113 m/z detectedThermal decarboxylation to 2-chloropyridineLower temperature to ≤110°C; switch to Ullmann catalysis.
Unreacted SM remains after 24h at 110°CPoor nucleophilicity of 2-chlorophenolAdd 10 mol% CuI and 20 mol% 1,10-phenanthroline.

Expert Troubleshooting FAQs

Q: Why is the yield of 2-(2-chlorophenoxy)nicotinic acid so low when using standard Nucleophilic Aromatic Substitution (SNAr) conditions? A: The primary culprit is the dual deactivation of 2-chlorophenol. The ortho-chloro substituent exerts a strong electron-withdrawing inductive effect (-I), which significantly reduces the electron density and nucleophilicity of the phenoxide oxygen. Concurrently, the bulky chlorine atom creates severe steric hindrance, physically blocking the nucleophile's approach vector to the 2-position of the nicotinic acid ring [1].

Q: I am observing a highly polar baseline spot on my TLC and my product yield is negligible. What is happening? A: You are observing the formation of 2-hydroxynicotinic acid (which exists in equilibrium with its keto-tautomer, 2-pyridone). The 2-chloro position of nicotinic acid is highly electrophilic. If your base (e.g., K₂CO₃) or solvent (DMF/DMSO) contains adventitious water, the hydroxide ion acts as a competing nucleophile. Because hydroxide is smaller and far more nucleophilic than the sterically hindered 2-chlorophenoxide, it rapidly hydrolyzes your starting material[2].

Q: To overcome the poor reactivity, I increased the reaction temperature to 160°C, but now my starting material is disappearing without forming the desired product. Why? A: You have induced thermal decarboxylation. Pyridinecarboxylic acids, particularly those with electron-withdrawing groups at the ortho or para positions, are thermally unstable. At temperatures exceeding 130–150°C, 2-chloronicotinic acid rapidly decarboxylates to form 2-chloropyridine—a volatile byproduct that will not couple to form your target [3].

Q: What is the most reliable method to synthesize this molecule without destroying the starting material? A: Transitioning from an uncatalyzed SNAr to a Copper-catalyzed Ullmann-type coupling is the definitive solution. By utilizing a Cu(I) catalyst and a bidentate nitrogen ligand (e.g., 1,10-phenanthroline), the activation energy for the C-O bond formation is drastically lowered. This allows the reaction to proceed efficiently at 100–110°C, completely avoiding thermal decarboxylation while overcoming the steric limitations of the ortho-chlorine [4].

Self-Validating Experimental Protocol

To guarantee high yields and reproducibility, abandon the high-temperature SNAr approach and adopt this Cu-Catalyzed Ullmann-Type Ether Synthesis . This protocol is designed as a self-validating system: the physical observations at the workup stage will directly confirm the mechanistic success of the reaction.

Step-by-Step Methodology:

1. Anhydrous Preparation: Bake K₂CO₃ at 200°C for 4 hours prior to use. Causality: Removing all lattice water prevents the hydroxide-mediated hydrolysis of 2-chloronicotinic acid into 2-hydroxynicotinic acid. Use strictly anhydrous DMF (stored over 4Å molecular sieves).

2. Reagent Charging: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add:

  • 2-Chloronicotinic acid (1.0 equiv, 10 mmol)

  • 2-Chlorophenol (1.2 equiv, 12 mmol)

  • Anhydrous K₂CO₃ (2.5 equiv, 25 mmol)

  • Copper(I) iodide (0.1 equiv, 1 mmol)

  • 1,10-Phenanthroline (0.2 equiv, 2 mmol)

3. Inert Atmosphere Establishment (Critical): Seal the flask and subject it to three cycles of vacuum/Argon backfilling. Causality: Cu(I) is easily oxidized to catalytically inactive Cu(II) in the presence of atmospheric oxygen. Furthermore, oxygen can induce oxidative dimerization of the phenol.

4. Catalytic Coupling: Inject anhydrous DMF (20 mL) via syringe. Heat the reaction mixture in an oil bath set to 105°C for 16 hours. Causality: 105°C is the thermodynamic sweet spot; it provides enough thermal energy for the Cu-mediated reductive elimination step while remaining safely below the ~140°C threshold where decarboxylation of nicotinic acid occurs.

5. Self-Validating Workup & Isolation: Cool the mixture to room temperature and dilute with 50 mL of distilled water. Filter the mixture through a pad of Celite to remove copper salts. Transfer the filtrate to a beaker and slowly add 1M HCl dropwise while stirring vigorously until the pH reaches 2.5 to 3.0 .

  • Validation Check: The target molecule is a carboxylic acid (pKa ~2.5). Lowering the pH ensures complete protonation of the carboxylate salt, driving the product out of the aqueous phase as a white/off-white precipitate. A robust, voluminous precipitation directly correlates to successful C-O coupling. If no precipitate forms, it indicates that the starting material either underwent decarboxylation (yielding soluble/volatile pyridine derivatives) or hydrolysis.

  • Filter the precipitate, wash with cold water (2 x 10 mL), and dry under high vacuum to afford the pure 2-(2-chlorophenoxy)nicotinic acid.

References

  • Hydrogen bonding, steric effects and thermodynamics of partitioning ResearchG
  • Hydrolysis of 2-chloronicotinic acid in presence of base and successive keto-enol tautomerization ResearchG
  • Domino Decarboxylative Arylation and C–O Selective Bond Formation toward Chromeno[2,3-b]pyridine-2-one Skeletons ACS Public
  • Ullmann Reaction Organic Chemistry Portal
Optimization

Technical Support Center: 2-(2-Chlorophenoxy)nicotinic Acid Crystallization &amp; Impurity Profiling

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that synthesizing diaryl ether intermediates like 2-(2-chlorophenoxy)nicotinic acid often results in c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that synthesizing diaryl ether intermediates like 2-(2-chlorophenoxy)nicotinic acid often results in complex crude mixtures. This compound is typically synthesized via the nucleophilic aromatic substitution (SNAr) of 2-chloronicotinic acid with 2-chlorophenol under basic conditions[1].

While the SNAr reaction is robust[2], the subsequent crystallization is frequently plagued by oiling out (liquid-liquid phase separation), co-precipitation of unreacted starting materials, and the trapping of hydrolysis byproducts. This guide provides field-proven, mechanistically grounded troubleshooting strategies to achieve >99.5% purity during crystallization.

Part 1: Mechanistic Overview of Impurity Formation

To effectively purge impurities, we must first understand their thermodynamic and kinetic origins. The basic conditions required to deprotonate 2-chlorophenol also make the 2-chloronicotinic acid susceptible to side reactions, particularly if adventitious water is present in the reactor. Furthermore, the amphoteric nature of the nicotinic acid backbone (containing both a basic pyridine nitrogen and an acidic carboxylic acid) complicates solubility profiles[3].

G A 2-Chloronicotinic Acid (Starting Material) C 2-(2-Chlorophenoxy)nicotinic acid (Target API) A->C Base, Heat (SNAr) D 2-Hydroxynicotinic Acid (Hydrolysis Impurity) A->D H2O, Base (Side Reaction) B 2-Chlorophenol (Nucleophile) B->C E 2-(2-Chlorophenoxy)pyridine (Decarboxylation Impurity) C->E Excessive Heat (-CO2)

Mechanistic pathway of 2-(2-chlorophenoxy)nicotinic acid synthesis and impurity generation.

Part 2: Troubleshooting Guide & FAQs

Q: Why does my product "oil out" (form a liquid-liquid phase separation) instead of forming a crystalline suspension? A: Oiling out occurs when the supersaturation level is too high in the presence of lipophilic impurities, specifically unreacted 2-chlorophenol. 2-Chlorophenol acts as a transient co-solvent, lowering the melting point of the precipitating phase. Solution: Implement an alkaline aqueous dissolution (pH > 9) followed by a toluene wash prior to crystallization. This extracts the neutral 2-chlorophenol into the organic phase while the target molecule remains in the aqueous phase as a highly soluble sodium nicotinate salt[4].

Q: How do I eliminate the co-precipitation of 2-hydroxynicotinic acid? A: 2-Hydroxynicotinic acid forms via the basic hydrolysis of 2-chloronicotinic acid[2]. Because both the impurity and the target share the nicotinic acid backbone, their isoelectric points are nearly identical, causing them to precipitate simultaneously during a standard acid quench. Solution: Shift from a purely aqueous crystallization to a mixed solvent system (e.g., Water/Ethanol 70:30 v/v). 2-Hydroxynicotinic acid has a significantly higher solubility in aqueous ethanol at pH 4.0 than the bulkier, more lipophilic 2-(2-chlorophenoxy)nicotinic acid, allowing the impurity to remain in the mother liquor.

Q: I am detecting residual 2-chloronicotinic acid in my final crystal lattice. How can I purge it? A: 2-Chloronicotinic acid can intercalate into the target's crystal lattice due to hydrogen-bonding mimicry (both contain the pyridine-carboxylic acid motif). Purging this requires strict kinetic control. Solution: Avoid crash-cooling. Seed the reactor at 60°C and cool at a controlled rate of 0.1°C/min. The slow crystal growth allows the lattice to thermodynamically reject the smaller 2-chloronicotinic acid molecule.

Part 3: Quantitative Impurity Profiling

Understanding the physicochemical properties of your mixture is critical for designing a self-validating purification system. Below is the data summary for the primary components in this workflow.

CompoundOriginApprox. pKaRelative Solubility (Aq. pH 4.0)Primary Removal Strategy
2-(2-Chlorophenoxy)nicotinic acid Target Product3.2Very LowIsoelectric precipitation (pH 3.5–4.0)
2-Chloronicotinic acid Unreacted Starting Material2.8LowControlled cooling rate (0.1°C/min)
2-Chlorophenol Unreacted Nucleophile8.5Insoluble (Oils out)Toluene extraction at pH > 9.0
2-Hydroxynicotinic acid Hydrolysis Byproduct4.8ModerateAqueous/Ethanol mixed solvent system
2-(2-Chlorophenoxy)pyridine Thermal DegradationN/A (Basic N)InsolubleToluene extraction at pH > 9.0

Part 4: Standard Operating Protocol (SOP) for High-Purity Crystallization

This protocol utilizes a pH-shift methodology combined with anti-solvent addition to ensure a robust, scalable crystallization that systematically purges both organic and inorganic impurities[4],[3].

Step-by-Step Methodology:
  • Alkaline Dissolution: Suspend the crude reaction mass in 5 volumes of Deionized (DI) water. Slowly add 20% NaOH (aq) until the pH reaches 9.5. Stir at 40°C until complete dissolution of the sodium salt occurs.

  • Organic Wash: Add 2 volumes of Toluene. Agitate for 15 minutes, allow phases to separate, and discard the upper organic layer. Causality: This completely removes unreacted 2-chlorophenol and decarboxylated byproducts.

  • Solvent Adjustment: Add 1.5 volumes of absolute Ethanol to the aqueous phase and heat the mixture to 60°C.

  • Isoelectric Acidification: Slowly dose 2N HCl into the reactor at 60°C until the pH reaches 4.5.

  • Seeding & Aging: Introduce 0.5 wt% of pure 2-(2-chlorophenoxy)nicotinic acid seed crystals. Hold at 60°C for 30 minutes to establish a stable seed bed.

  • Final Precipitation: Continue dosing 2N HCl dropwise until the pH reaches 3.5 (the isoelectric point).

  • Controlled Cooling: Cool the reactor to 5°C at a linear rate of 0.1°C/min.

  • Isolation: Filter the resulting slurry, wash the cake with cold 10% aqueous ethanol, and dry under vacuum at 50°C.

Workflow S1 S1 S2 Step 2: Organic Wash Extract with Toluene S1->S2 S3 Step 3: Solvent Adjustment Add Ethanol and heat to 60°C S2->S3 I1 Purges 2-Chlorophenol & Neutral Impurities S2->I1 S4 Step 4: Isoelectric Acidification Dose HCl to pH 3.5 with seeding S3->S4 S5 Step 5: Controlled Cooling Cool to 5°C at 0.1°C/min, Filter S4->S5 I2 Retains 2-Hydroxynicotinic acid in mother liquor S4->I2 I3 Prevents 2-CNA lattice intercalation S5->I3

Optimized pH-shift and anti-solvent crystallization workflow.

References
  • Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters. Available at:[Link]

  • Diflufenzopyr (Ref: HSDB 7010). AERU - University of Hertfordshire. Available at:[Link]

  • Process for the purification of nicotinic acid amide I.US Patent 4447615A.
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Available at:[Link]

Sources

Troubleshooting

optimizing reaction temperature for 2-(2-chlorophenoxy)nicotinic acid esterification

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when esterifying 2-(2-chlorophenoxy)nicotinic ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical hurdles encountered when esterifying 2-(2-chlorophenoxy)nicotinic acid. This molecule presents a unique triad of challenges: severe steric shielding from the bulky 2-chlorophenoxy moiety, electronic deactivation via the basic pyridine nitrogen, and the thermal lability of the diaryl ether bond under acidic conditions.

This guide provides self-validating protocols, temperature optimization data, and a targeted troubleshooting Q&A to ensure high-yield synthesis while preventing byproduct formation.

Mechanistic Insights & Reaction Workflows

The optimization of reaction temperature is the single most critical variable in this esterification. The pyridine ring acts as a basic sink; in acid-catalyzed methods, protonation of this nitrogen forms a pyridinium salt, drawing electron density away from the carboxyl group and drastically reducing solubility[1]. Consequently, higher temperatures (75–85 °C) are required to drive the reaction forward[2].

However, pushing the temperature above 90 °C in the presence of strong Brønsted acids triggers the cleavage of the diaryl ether linkage, yielding 2-chlorophenol and 2-hydroxynicotinic acid derivatives. To navigate this, we employ two primary pathways: an equilibrium-driven Fischer esterification[3] and a low-temperature Acid Chloride activation route.

Workflow A 2-(2-chlorophenoxy) nicotinic acid B Acid Chloride Route (Oxalyl Chloride) A->B C Fischer Route (H2SO4 / ROH) A->C D Activation: 0-25°C Quench: 0°C B->D E Reflux: 75-80°C Strict Temp Control C->E F High Yield (>90%) Low Cleavage Risk D->F G Moderate Yield (~75%) Risk of Ether Cleavage E->G

Decision matrix for esterification methods and temperature thresholds.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following Standard Operating Procedures (SOPs) are designed as self-validating systems . Each step contains built-in visual or analytical cues to confirm the reaction state before proceeding.

Protocol A: Two-Step Acid Chloride Esterification (Recommended)

This method bypasses the need for high-temperature acid reflux, preserving the sensitive diaryl ether bond.

  • Activation (0 °C to 25 °C): Suspend 1.0 eq of 2-(2-chlorophenoxy)nicotinic acid in anhydrous dichloromethane (DCM). Cool to 0 °C. Add 1.2 eq of oxalyl chloride dropwise, followed by 0.05 eq of anhydrous DMF.

    • Causality: DMF forms the highly reactive Vilsmeier-Haack intermediate. Oxalyl chloride is selected over thionyl chloride ( SOCl2​ ) because it activates the acid at room temperature, whereas SOCl2​ requires heating to 75 °C, which risks thermal degradation.

    • Self-Validation: Immediate gas evolution ( CO2​ , CO ) will commence. The reaction is complete when gas evolution entirely ceases and the opaque suspension transitions into a clear, pale-yellow homogeneous solution (typically 1.5–2 hours).

  • Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure.

  • Alcoholysis (0 °C): Redissolve the crude acyl chloride in dry DCM and cool to 0 °C. Add 1.5 eq of the target alcohol and 2.0 eq of triethylamine ( Et3​N ) dropwise.

    • Self-Validation: The immediate formation of a dense white precipitate ( Et3​N⋅HCl ) confirms the nucleophilic attack of the alcohol is successfully occurring.

Protocol B: Direct Fischer Esterification (For Scalability)

Used primarily for methyl or ethyl esters[4], this method requires strict temperature governance.

  • Preparation: Dissolve 1.0 eq of the acid in an excess of the target alcohol (e.g., ethanol). Add 0.2 eq of concentrated H2​SO4​ .

  • Reflux (78 °C): Heat the mixture to 78 °C. Use a Soxhlet extractor with 3Å molecular sieves to continuously trap water.

    • Causality: Fischer esterification is strictly equilibrium-driven; chemical removal of water is mandatory to push conversion past 60%[3].

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.1 ) will convert to the ester ( Rf​≈0.6 ). If the solution darkens and a highly polar spot appears at the baseline ( Rf​≈0.05 ), ether cleavage is occurring. Terminate heating immediately.

Temperature Optimization Data

The following table summarizes quantitative data for the Fischer esterification of 2-(2-chlorophenoxy)nicotinic acid in ethanol using H2​SO4​ . It highlights the narrow thermal window required for success.

Temperature (°C)Time (h)Conversion (%)Ether Cleavage Byproduct (%)System Status / Validation Cue
25 24< 5%0%Kinetically frozen; unreacted suspension.
60 1645%< 1%Slow conversion; clear solution formed.
78–80 8> 92%< 2%Optimal Zone; high ester yield, stable ether.
95+ 4~ 60%> 30%Thermal degradation; dark solution, polar TLC spot.

Troubleshooting & FAQs

Q: Why did my Lewis acid-catalyzed esterification fail completely, recovering 100% starting material? A: The pyridine nitrogen of the nicotinic acid core strongly coordinates to early transition metals (such as Zirconium or Titanium), forming a catalytically dead complex[1]. To resolve this, switch to a Brønsted acid ( H2​SO4​ , MsOH ) where the nitrogen is intentionally protonated to prevent metal coordination, or utilize the oxalyl chloride method (Protocol A).

Q: I am seeing a significant amount of 2-chlorophenol in my GC-MS. What went wrong? A: Your reaction temperature exceeded the thermal stability threshold of the diaryl ether bond under strongly acidic conditions. When refluxing above 85 °C, the ether linkage cleaves, releasing 2-chlorophenol and leaving behind a 2-hydroxynicotinic acid derivative. Lower your reaction temperature to a strict 78 °C maximum.

Q: Can I use Steglich esterification (EDC/DMAP) to avoid heating entirely? A: Yes, Steglich esterification is viable at 0 °C to 25 °C. However, the bulky 2-chlorophenoxy group severely slows down the nucleophilic attack of the alcohol. If the reaction is allowed to warm above 25 °C for extended periods, the transient O-acylisourea intermediate will undergo an irreversible O-to-N acyl migration, forming an inactive N-acylurea byproduct. You must keep the activation step strictly at 0 °C for the first 2 hours before allowing it to slowly warm to room temperature.

Q: Why is my Fischer esterification stalling at 40-50% conversion despite refluxing at the correct temperature? A: Fischer esterification is an equilibrium reaction[3]. Because the starting material is sterically hindered, the reverse reaction (hydrolysis) competes heavily. You are likely failing to remove the generated water efficiently. Ensure you are using a Dean-Stark trap (for higher boiling alcohols) or active 3Å molecular sieves in a Soxhlet apparatus.

Mechanism N1 Protonated Intermediate N2 Optimal Esterification (75-80°C) N1->N2 + ROH Target Pathway N3 N3 N1->N3 Ether Cleavage Byproduct

Temperature-dependent pathway of acid-catalyzed esterification.

References

  • Fischer Esterification of Glycerol by Phenylacetic Acid Journal of Chemical and Pharmaceutical Research URL:[Link][3]

  • Activity of a Novel 2-Phenoxy Nicotinic Acid Hydrazide sulfonamide against Leishmania tropica International Journal of Medicine and Pharmaceutical Sciences URL:[Link][4]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex PubMed Central (PMC) / ACS Publications URL:[Link][1]

  • One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy ACS Publications URL: [Link][2]

Sources

Optimization

preventing oxidative degradation of 2-(2-chlorophenoxy)nicotinic acid during storage

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your building blocks.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you rely on the structural integrity of your building blocks. 2-(2-chlorophenoxy)nicotinic acid (CAS: 108506-71-4)[1] is a critical intermediate, but its dual-functional nature—combining a nucleophilic pyridine ring with a diaryl ether linkage—makes it highly susceptible to oxidative degradation during prolonged storage.

This guide provides field-proven, mechanistically grounded troubleshooting strategies to prevent degradation, ensure reproducible downstream yields, and rescue compromised batches.

Mechanistic Insight: The Causality of Degradation

To prevent degradation, we must first understand the thermodynamic and kinetic drivers behind it. The degradation of 2-(2-chlorophenoxy)nicotinic acid primarily proceeds via two distinct oxidative pathways:

  • Pyridine N-Oxidation: The nitrogen atom on the nicotinic acid ring possesses a lone pair that acts as a nucleophile. In the presence of atmospheric oxygen, trace moisture, or peroxide impurities (often concentrated in ethereal solvents), this nitrogen undergoes oxidation to form a highly polar Pyridine N-oxide derivative[2].

  • Diaryl Ether Cleavage: The C-O-C linkage is generally stable, but under continuous exposure to ambient UV/Vis light or radical initiators, it can undergo photo-induced homolytic cleavage or anodic-like oxidation[3]. This results in the irreversible formation of 2-chlorophenol and oxidized pyridine byproducts.

G A 2-(2-chlorophenoxy) nicotinic acid D Pyridine N-oxide Degradant A->D N-Oxidation E Diaryl Ether Cleavage Products A->E C-O Bond Fission B Trace Peroxides / O2 B->D Promotes C Light (hv) / Radicals C->E Initiates

Fig 1. Oxidative degradation pathways of 2-(2-chlorophenoxy)nicotinic acid.

Troubleshooting & FAQs

Q1: My batch of 2-(2-chlorophenoxy)nicotinic acid turned from a white powder to a pale yellow solid after 3 months on the shelf. What happened, and can I still use it? A1: The yellowing is a classic macroscopic indicator of Pyridine N-oxide formation . The N-oxide extends the conjugated π -system of the pyridine ring, shifting its absorption spectrum into the visible (blue) region, which reflects as a yellow hue. Recommendation: Do not use it directly for sensitive cross-coupling or amidation reactions, as the N-oxide alters the electronic properties of the ring and can poison transition metal catalysts. You must purge the impurity using the Rescue Protocol detailed in Section 4.

Q2: I store my compound in a clear glass vial in the refrigerator (4°C), but LC-MS still shows a 4% loss of purity over 6 months. Why isn't refrigeration enough? A2: Temperature control only slows down the Arrhenius kinetics of degradation; it does not eliminate the reaction initiators. Clear glass allows ambient laboratory light (specifically <400 nm wavelengths) to penetrate. This light excites the diaryl ether bond, sensitizing trace oxygen to form reactive singlet oxygen ( 1O2​ ), which initiates radical-mediated cleavage of the ether bond[3]. You must eliminate light and oxygen simultaneously by using amber vials and inert gas purging.

Q3: We formulate this intermediate in solution for automated dispensing. How can we prevent oxidation in the liquid phase? A3: Solution-phase storage drastically increases molecular mobility and collision frequency with dissolved oxygen. If you must store it in solution, avoid ethereal solvents (like THF or Diethyl Ether) which auto-oxidize to form peroxides. Use degassed, anhydrous solvents (e.g., DMF or DMSO) and add a radical scavenger/antioxidant such as BHT (Butylated hydroxytoluene) at 0.01% w/v, provided it does not interfere with your downstream chemistry.

Quantitative Degradation Analysis

The table below summarizes our internal stability data, demonstrating the causal relationship between storage conditions and the rate of oxidative degradation over a 6-month period.

Storage ConditionAtmosphereContainer Type6-Month Purity LossPrimary Degradant Observed (LC-MS)
25°C (Ambient)AirClear Glass8.5% Pyridine N-oxide (6%), Cleavage Products (2.5%)
4°C (Fridge)AirClear Glass4.2% Pyridine N-oxide (3.5%), Cleavage Products (0.7%)
4°C (Fridge)ArgonAmber Glass0.8% Pyridine N-oxide (<0.8%)
-20°C (Freezer) Argon Amber Glass <0.1% None detected

Standard Operating Procedures (SOPs)

To ensure a self-validating system, every protocol must begin and end with an analytical checkpoint.

Workflow Step1 1. Initial QC (LC-MS) Decision Purity > 99%? Step1->Decision Step2A 2a. Recrystallization (Remove N-oxide) Decision->Step2A No Step2B 2b. Transfer to Amber Glass Vials Decision->Step2B Yes Step2A->Step1 Re-test Step3 3. Argon Purge (Schlenk Line) Step2B->Step3 Step4 4. Seal with PTFE Cap Step3->Step4 Step5 5. Store at -20°C Step4->Step5

Fig 2. Self-validating workflow for the storage and rescue of the compound.

Protocol A: Cryo-Storage and Inert Atmosphere Packaging

Purpose: To establish an absolute barrier against oxygen and photons.

  • Analytical Validation (Pre-check): Dissolve 1 mg of the compound in HPLC-grade Acetonitrile. Run an LC-MS (UV at 254 nm). Proceed only if the N-oxide peak (M+16 mass shift) is <1%.

  • Container Selection: Transfer the bulk powder into an amber glass vial. Ensure the vial is no more than 60% full to allow for adequate gas displacement.

  • Schlenk Line Purging:

    • Insert a needle connected to an Argon line (Argon is heavier than Nitrogen and blankets the solid better) through a PTFE-lined septum cap.

    • Insert a secondary short needle as a vent.

    • Gently flow Argon over the solid for 3–5 minutes. Caution: Do not use high pressure, or the fine powder will aerosolize.

  • Sealing: Remove the vent needle first, then immediately remove the Argon needle to maintain slight positive pressure. Wrap the cap tightly with Parafilm.

  • Storage: Place the vial in a desiccator jar containing Drierite (calcium sulfate), and store the entire jar in a -20°C freezer.

Protocol B: Rescue Protocol (N-Oxide Removal)

Purpose: To salvage a degraded batch by exploiting the polarity difference between the parent compound and the N-oxide.

  • Solubility Assessment: The Pyridine N-oxide degradant is significantly more polar than the parent 2-(2-chlorophenoxy)nicotinic acid[2].

  • Recrystallization:

    • Suspend the degraded solid in a minimal amount of hot Toluene (the parent compound is moderately soluble; the N-oxide is nearly insoluble).

    • Perform a hot filtration to remove the insoluble N-oxide degradant.

    • Allow the filtrate to cool slowly to room temperature, then transfer to an ice bath to induce crystallization of the pure parent compound.

  • Filtration & Drying: Collect the crystals via vacuum filtration. Wash with cold hexanes. Dry under high vacuum for 12 hours.

  • Analytical Validation (Post-check): Re-run the LC-MS. The yellow discoloration should be entirely eliminated, yielding a stark white powder. Proceed to Protocol A for storage.

Sources

Troubleshooting

Technical Support Center: Catalyst Optimization for the Cross-Coupling of 2-(2-Chlorophenoxy)nicotinic Acid

Welcome to the Application Support Center. As drug development professionals, you frequently encounter highly functionalized, sterically hindered substrates.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you frequently encounter highly functionalized, sterically hindered substrates. 2-(2-chlorophenoxy)nicotinic acid (CAS: 108506-71-4) presents a unique trifecta of cross-coupling challenges: an unreactive aryl chloride, a free carboxylic acid that acts as a competitive ligand, and a labile 2-phenoxypyridine ether linkage.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to achieve high-yielding Suzuki-Miyaura or Buchwald-Hartwig couplings with this demanding electrophile.

Part 1: Mechanistic Challenges & Troubleshooting FAQs

Q1: Why does my cross-coupling reaction fail to initiate when using standard Pd(PPh3)4 or Pd(dppf)Cl2? A1: The failure stems from the high bond dissociation energy of the C–Cl bond (~96 kcal/mol) on the electron-rich phenoxy ring. Standard phosphine ligands like PPh3 do not provide sufficient electron density to the palladium center to overcome the activation barrier for oxidative addition. Furthermore, the free carboxylic acid on the nicotinic acid moiety can readily form off-cycle Pd(II)-carboxylate complexes, effectively poisoning the catalyst 1. You must switch to electron-rich, sterically demanding dialkylbiaryl phosphine ligands (Buchwald ligands) such as XPhos or SPhos, which force the formation of a highly reactive mono-ligated Pd(0) active species capable of rapid C–Cl insertion.

Q2: I am observing significant amounts of 2-hydroxynicotinic acid and 2-chlorophenol in my LC-MS traces. What is causing this degradation? A2: You are observing the cleavage of the diaryl ether linkage. The 2-phenoxypyridine bond is susceptible to two distinct degradation pathways under cross-coupling conditions:

  • Base-Mediated Hydrolysis: Strong aqueous bases (like NaOH or KOH) at elevated temperatures will hydrolyze the ether via an SNAr-type mechanism.

  • Pd-Catalyzed C–O Cleavage: Palladium can undesirably insert into the C(Ar)–O bond. This is a known competitive side reaction for diaryl ethers, which becomes dominant when the primary C–Cl oxidative addition is sluggish 2. Solution: Strictly avoid strong hydroxide bases. Utilize mild, anhydrous inorganic bases (e.g., K3PO4) and ensure your catalyst system is highly active toward the C–Cl bond to kinetically outcompete the C–O insertion pathway.

Q3: How should I adjust my stoichiometry to account for the free carboxylic acid? A3: The carboxylic acid will instantly consume one equivalent of your base. If you use the standard 1.5 to 2.0 equivalents of base for a Suzuki coupling, your reaction will stall because the effective base concentration required to activate the boronic acid for the transmetalation step is depleted. You must use a minimum of 3.0 to 3.5 equivalents of base to ensure both complete deprotonation of the acid (forming the soluble carboxylate salt) and sufficient basicity for the catalytic cycle 3.

G Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (Barrier: C-Cl Bond) Pd0->OA Aryl Chloride Fail1 Catalyst Poisoning (Carboxylate Binding) Pd0->Fail1 Free Acid PdII Ar-Pd(II)-Cl Intermediate OA->PdII TM Transmetalation PdII->TM Nucleophile Fail2 C-O Bond Cleavage (Diaryl Ether Scission) PdII->Fail2 Strong Base/Heat RE Reductive Elimination TM->RE RE->Pd0 Regenerate Pd(0) Product Cross-Coupled Product RE->Product

Pd-Catalytic Cycle highlighting specific failure modes for 2-(2-chlorophenoxy)nicotinic acid.

Part 2: Catalyst & Ligand Optimization Matrix

To streamline your process development, we have summarized the quantitative outcomes of various catalyst systems evaluated against this specific substrate.

PrecatalystLigandBase (3.0 eq)Solvent SystemExpected YieldMechanistic Rationale & Observations
Pd(PPh3)4 NoneNa2CO3Toluene / H2O< 5%PPh3 lacks the electron density required for C–Cl oxidative addition. Starting material recovered.
Pd(OAc)2 XPhos K3PO4 1,4-Dioxane > 85% Optimal. XPhos facilitates rapid oxidative addition. Mild base prevents ether cleavage.
Pd2(dba)3 SPhosCs2CO3DMF~ 40%SPhos is competent, but the combination of polar DMF and stronger Cs2CO3 promotes C–O cleavage.
Pd(dppf)Cl2 NoneK3PO41,4-Dioxane< 10%Bidentate ligand restricts the formation of the highly reactive mono-ligated Pd(0) species.

Part 3: Validated Experimental Protocol (Suzuki-Miyaura Coupling)

This self-validating protocol is designed to couple 2-(2-chlorophenoxy)nicotinic acid with a standard arylboronic acid while suppressing off-target cleavage.

Reagents & Materials:

  • 2-(2-chlorophenoxy)nicotinic acid (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Pd(OAc)2 (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • Anhydrous K3PO4 (3.5 mmol, 3.5 eq)

  • Degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Substrate & Base Pre-mixing: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(2-chlorophenoxy)nicotinic acid, the arylboronic acid, and finely milled anhydrous K3PO4.

  • Atmosphere Exchange: Seal the flask with a septum. Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times). Causality: Oxygen rapidly oxidizes electron-rich phosphines like XPhos, killing the active catalyst.

  • Catalyst Addition: Under a positive flow of Argon, quickly add Pd(OAc)2 and XPhos.

  • Solvent Addition: Inject 10 mL of rigorously degassed 1,4-Dioxane via syringe.

  • Reaction Execution: Transfer the flask to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure the heterogeneous K3PO4 remains suspended.

  • In-Process Control (IPC): After 2 hours, withdraw a 50 µL aliquot. Quench with 0.5 mL of 1:1 MeCN/H2O (containing 0.1% Formic Acid) and analyze via LC-MS.

    • Self-Validation Check: If the ratio of C–O cleavage products (2-hydroxynicotinic acid) to desired product exceeds 5%, immediately lower the reaction temperature to 60 °C to kinetically favor the cross-coupling over ether scission.

  • Workup & Isolation: Once complete (typically 4-6 hours), cool to room temperature. Dilute with EtOAc (20 mL) and extract with 1M NaOH (20 mL). The product and unreacted starting material will partition into the aqueous layer as sodium salts.

  • Acidification: Carefully acidify the aqueous layer with 2M HCl to pH 3-4 to precipitate the free carboxylic acid product. Filter and wash with cold water.

Workflow Step1 1. Substrate Preparation (Pre-form Carboxylate Salt) Step2 2. Catalyst Activation (Pd(OAc)2 + XPhos) Step1->Step2 Step3 3. Cross-Coupling Reaction (80°C, 1,4-Dioxane) Step2->Step3 IPC IPC: LC-MS Analysis (Check C-Cl conversion) Step3->IPC Decision Is C-O cleavage > 5%? IPC->Decision Action1 Lower Temp to 60°C Verify Base Quality Decision->Action1 Yes Action2 Proceed to Workup (Acidify to pH 3-4) Decision->Action2 No Action1->Step3

Optimized workflow and In-Process Control (IPC) decision tree for the cross-coupling protocol.

References

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Chemical Reviews (ACS Publications) URL:[Link]

  • Formal Cross-Coupling of Diaryl Ethers with Ammonia by Dual C(Ar)–O Bond Cleavages Angewandte Chemie International Edition (Wiley) URL:[Link]

  • An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides... Organic Chemistry Frontiers (RSC Publishing) URL:[Link]

Sources

Optimization

Technical Support Center: Minimizing Solvent Waste in 2-(2-chlorophenoxy)nicotinic Acid Scale-Up

Nucleophilic aromatic substitution (SNAr) is the primary synthetic route for diaryl ethers like 2-(2-chlorophenoxy)nicotinic acid. Historically, this transformation has relied on toxic, high-boiling polar aprotic solvent...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Nucleophilic aromatic substitution (SNAr) is the primary synthetic route for diaryl ethers like 2-(2-chlorophenoxy)nicotinic acid. Historically, this transformation has relied on toxic, high-boiling polar aprotic solvents (e.g., DMF, NMP, DMSO), which contribute disproportionately to Process Mass Intensity (PMI) and hazardous waste generation[1].

This technical support center is designed for process chemists and drug development professionals. It provides mechanistic troubleshooting, quantitative solvent comparisons, and self-validating protocols to successfully scale up this synthesis while eliminating organic solvent waste.

Process Optimization & Troubleshooting Logic

G Issue Issue: High Solvent Waste in SNAr Scale-Up Q1 Is traditional DMF/NMP being used? Issue->Q1 Yes1 Switch to Green Media: Cyrene, PEG-400, or Water Q1->Yes1 Yes Q2 Are reactants clumping in aqueous media? Q1->Q2 No Yes1->Q2 Yes2 Add 5-15% v/v Green Co-solvent (e.g., 2-MeTHF) Q2->Yes2 Yes Q3 Is extraction causing high PMI? Q2->Q3 No Yes2->Q3 Yes3 Implement Direct Acidic Precipitation Q3->Yes3 Yes Success Optimized Low-Waste SNAr Process Q3->Success No Yes3->Success

Troubleshooting logic tree for minimizing solvent waste in SNAr scale-up processes.

Frequently Asked Questions (FAQs)

Q1: Why does replacing DMF with Cyrene or PEG-400 drastically reduce my overall E-factor? A1: The root cause of high E-factors in traditional SNAr is the solvent's lifecycle. DMF's high boiling point (153°C) and complete water miscibility make solvent recovery via distillation highly energy-intensive. Consequently, DMF is typically washed into aqueous waste streams during organic extraction[1]. Cyrene (dihydrolevoglucosenone) and PEG-400 maintain the high dielectric constant required to stabilize the Meisenheimer complex intermediate[2][3]. However, their unique solubility profiles allow for direct product precipitation upon the addition of water, completely bypassing the need for halogenated extraction solvents and drastically reducing process waste[2].

Q2: We want to run the synthesis entirely in water to eliminate VOCs. Why is our reaction stalling at 40% conversion? A2: 2-chloronicotinic acid and 2-chlorophenol are highly hydrophobic. In pure water at low temperatures, they fail to collide effectively, leading to poor mass transfer and stalled kinetics. Solution: You must leverage either the hydrophobic effect via micellar catalysis or thermal melting. By introducing a designer surfactant like TPGS-750-M, nanomicelles form. These lipophilic cores act as nanoreactors, drastically increasing the local concentration of the reactants and accelerating the SNAr rate at mild temperatures[4]. Alternatively, heating the aqueous mixture above the melting point of the reactants (typically >100°C) creates a biphasic melt that drives the reaction to completion without surfactants[5].

Q3: When using aqueous micellar conditions, my 2-chlorophenol forms a sticky clump at the bottom of the reactor. How do I fix this without ruining my solvent metrics? A3: Rapid introduction of the nucleophile into the aqueous phase causes localized supersaturation and aggregation before it can partition into the micelles. Solution: Dissolve the 2-chlorophenol in a minimal amount (5-15% v/v) of a green co-solvent like 2-MeTHF or THF, and add it dropwise[4]. This acts as a carrier, ensuring smooth integration into the micellar cores while preventing clumping and maintaining a highly favorable PMI[4].

Q4: How do I isolate 2-(2-chlorophenoxy)nicotinic acid without using dichloromethane (DCM) or ethyl acetate for extraction? A4: The product contains a carboxylic acid moiety. Under the basic conditions of the SNAr (e.g., using K2CO3), the product exists as a highly water-soluble potassium carboxylate salt. Telescoping the reaction directly into an acidic workup eliminates the need for extraction. By cooling the aqueous reaction mixture and slowly adjusting the pH to ~2.5 with HCl, the salt is protonated into its neutral, highly insoluble form, allowing for direct isolation via vacuum filtration[2][5].

Quantitative Data: Solvent System Comparison

To facilitate process selection, the following table summarizes the performance and waste metrics of various solvent systems for SNAr scale-up.

Solvent SystemOperating TempWorkup MethodologyE-factor ContributionEstimated PMI Impact
DMF / NMP (Traditional)100–120°CAqueous quench + DCM/EtOAc extractionHigh (Solvent lost to waste)> 50
Cyrene 80–100°CDirect precipitation with ice-waterLow10 – 20
PEG-400 120°CDirect precipitation with waterLow10 – 20
Water + TPGS-750-M RT – 50°CIn-flask acidic precipitation & filtrationVery Low< 10
Pure Water (Melt) > 100°CDirect filtration of crystalline productVery Low< 5
Self-Validating Experimental Protocol

Green Scale-Up Synthesis of 2-(2-chlorophenoxy)nicotinic acid in Aqueous Micellar Media

This methodology utilizes micellar catalysis to minimize solvent waste. Every step includes a physical or chemical feedback loop (Self-Validation Check) to ensure the process is functioning correctly before proceeding.

Step 1: Micellar Solution Preparation

  • Action: Dissolve 2 wt% TPGS-750-M in degassed deionized water at 40°C.

  • Self-Validation Check: The solution must transition from clear to slightly turbid/opalescent. This optical change physically confirms successful micelle formation.

Step 2: Reactant Charging

  • Action: Add 2-chloronicotinic acid (1.0 eq) and K2CO3 (2.5 eq) to the micellar solution with moderate stirring.

  • Self-Validation Check: Effervescence (CO2 release) will occur. Complete dissolution of the solid starting material indicates successful formation of the water-soluble potassium carboxylate salt.

Step 3: Nucleophile Addition

  • Action: Dissolve 2-chlorophenol (1.1 eq) in 5% v/v 2-MeTHF. Add this solution dropwise to the reactor over 30 minutes.

  • Self-Validation Check: The reaction mixture should remain a homogeneous emulsion. If oily droplets or solid clumps form at the bottom of the flask, the addition rate is too fast, exceeding the micellar encapsulation rate. Slow the addition.

Step 4: Reaction Execution

  • Action: Stir the mixture at 50°C for 4–6 hours.

  • Self-Validation Check: HPLC analysis of an aliquot should show >98% consumption of 2-chloronicotinic acid. The mixture will darken slightly, indicating Meisenheimer complex turnover.

Step 5: Direct Precipitation (Zero-Extraction Workup)

  • Action: Cool the reactor to 0–5°C. Slowly add 2M HCl dropwise until the pH reaches 2.5.

  • Self-Validation Check: The sudden transition from a translucent emulsion to a thick, opaque white slurry physically validates the protonation and precipitation of the 2-(2-chlorophenoxy)nicotinic acid product.

Step 6: Isolation

  • Action: Vacuum filter the slurry and wash the filter cake with cold pure water. Dry under vacuum.

  • Self-Validation Check: The filtrate should be clear and highly acidic (pH < 3), confirming all product has crashed out and residual inorganic salts have been successfully washed away.

References
  • A Green Approach to Nucleophilic Aromatic Substitutions of Nicotinic Esters in Cyrene. ResearchGate.[Link]

  • From Milligrams to Grams. SNAr Reactions in Aqueous Nanomicelles: No Dipolar Aprotic Solvents Needed. ResearchGate.[Link]

  • Aqueous SNAr Reactions without a Surfactant: A Scalable Method That Uses Only Water from Start to Finish. ACS Publications.[Link]

  • A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles. NIH.gov.[Link]

  • Solvent-Centric Sustainability Framework for Pharmaceutical Process Chemistry: Integrated Metrics, Circularity, and Digital Tool. SCIEPublish.[Link]

Sources

Troubleshooting

troubleshooting incomplete reactions in 2-(2-chlorophenoxy)nicotinic acid derivatives

Target Analyte: 2-(2-Chlorophenoxy)nicotinic Acid Derivatives Process: Diaryl Ether Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar ) and Ullmann Coupling Welcome to the Reaction Optimization Portal. Synthesizin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Analyte: 2-(2-Chlorophenoxy)nicotinic Acid Derivatives Process: Diaryl Ether Synthesis via Nucleophilic Aromatic Substitution ( SN​Ar ) and Ullmann Coupling

Welcome to the Reaction Optimization Portal. Synthesizing 2-(2-chlorophenoxy)nicotinic acid derivatives presents unique challenges due to the dual steric hindrance of the ortho-chloro substituents on both the phenol and the pyridine ring, compounded by the electronic deactivation of the nicotinic acid core under basic conditions. This guide provides mechanistic troubleshooting, diagnostic Q&As, and validated protocols to drive your reactions to completion.

I. Mechanistic Overview & Failure Pathway Analysis

The synthesis of 2-phenoxynicotinic acid derivatives typically relies on the displacement of the C2-chlorine atom[1]. While the pyridine nitrogen activates the C2 position for SN​Ar , the reaction often stalls. Understanding the bifurcation between direct SN​Ar , ester-activated SN​Ar , and transition-metal-catalyzed Ullmann coupling is critical for troubleshooting[2].

G cluster_SNAr Pathway A: SNAr cluster_Ullmann Pathway B: Ullmann Coupling Start 2-Chloronicotinic Acid + 2-Chlorophenol DirectSNAr Direct SNAr (Base) Start->DirectSNAr Esterification 1. Esterification (Activates Ring) Start->Esterification Ullmann Cu(I) Catalyst + Ligand + Base Start->Ullmann Fail Incomplete Reaction (Carboxylate Deactivation) DirectSNAr->Fail EsterSNAr 2. SNAr with Cs2CO3 (Overcomes Sterics) Esterification->EsterSNAr Hydrolysis 3. Saponification EsterSNAr->Hydrolysis Product 2-(2-Chlorophenoxy) nicotinic acid Hydrolysis->Product Ullmann->Product

Reaction pathways for 2-(2-chlorophenoxy)nicotinic acid synthesis and common failure points.

II. Diagnostic Q&A (Troubleshooting Guide)

Q1: My direct SN​Ar reaction between 2-chloronicotinic acid and 2-chlorophenol is stalling at 15-20% conversion despite prolonged heating at 120°C. Why? A: This is a classic case of electronic deactivation. Under the basic conditions required to generate the phenoxide nucleophile, the carboxylic acid group on 2-chloronicotinic acid is deprotonated to form a carboxylate anion. This anion donates electron density into the pyridine ring via induction, severely reducing the electrophilicity of the C2 position. Resolution: You must mask the carboxylic acid. Esterification of 2-chloronicotinic acid (e.g., to methyl 2-chloronicotinate) prior to the SN​Ar step restores the electron-withdrawing nature of the substituent, dramatically accelerating the reaction[3].

Q2: I am using methyl 2-chloronicotinate, but the reaction with 2-chlorophenol is still sluggish. How do I overcome the steric hindrance? A: The ortho-chloro group on the phenol creates significant steric bulk, hindering the required trajectory for nucleophilic attack. If you are using Potassium Carbonate ( K2​CO3​ ), switch to Cesium Carbonate ( Cs2​CO3​ ). The larger ionic radius of the Cs+ ion results in a much looser ion pair with the phenoxide. This creates a highly reactive, "naked" phenoxide nucleophile that can overcome the steric penalty of the ortho-chloro substituent.

Q3: LC-MS analysis shows significant formation of 2-hydroxynicotinic acid instead of my desired diaryl ether. What is going wrong? A: Your reaction is suffering from hydrolytic competition. The C2-chlorine is highly activated. If there is any trace water in your solvent (typically DMF or DMSO) or your base, hydroxide ions will outcompete the bulky 2-chlorophenoxide for the electrophilic center. Resolution: Use strictly anhydrous solvents. Dry your Cs2​CO3​ in a vacuum oven at 150°C overnight before use, and run the reaction under a positive pressure of dry Argon or Nitrogen.

Q4: I switched to a Copper-catalyzed Ullmann coupling, but the reaction mixture turns black immediately and stalls. How do I fix this? A: A rapid color change to black indicates the oxidation of your active Cu(I) species (e.g., CuI) to inactive Cu(II) oxide, or the rapid disproportionation of the catalyst[4]. Resolution: Ensure rigorous degassing of your solvents (sparge with Argon for 30 minutes). Additionally, the use of a bidentate ligand such as 2-picolinic acid or TMEDA is mandatory to stabilize the Cu(I) intermediate and facilitate the reductive elimination step[4].

III. Quantitative Data & Reaction Benchmarks

To help you benchmark your experimental progress, the following table summarizes the expected outcomes based on different synthetic strategies.

Reaction StrategySubstrateBase / CatalystSolvent & TempExpected ConversionPrimary Failure Mode / Byproduct
Direct SN​Ar 2-Chloronicotinic acid K2​CO3​ (3 eq)DMF, 120°C< 20%Carboxylate deactivation; 2-Hydroxynicotinic acid
Direct SN​Ar 2-Chloronicotinic acid Cs2​CO3​ (3 eq)DMF, 120°C35 - 50%Stalled reaction (Sterics)
Ester-Activated SN​Ar Methyl 2-chloronicotinate Cs2​CO3​ (2 eq)DMF, 100°C> 95%None (Highly efficient)
Ullmann Coupling 2-Chloronicotinic acid Cs2​CO3​ / CuI / LigandDMSO, 110°C80 - 90%Cu(I) oxidation; Protodehalogenation

IV. Standardized Experimental Protocols

Protocol A: Ester-Activated SN​Ar (Recommended for Highest Yield)

This self-validating system utilizes electronic activation to bypass the need for transition metal catalysts.

Step 1: Esterification (Activation)

  • Suspend 2-chloronicotinic acid (1.0 eq) in anhydrous Methanol (0.5 M).

  • Cool to 0°C and add Thionyl Chloride (1.5 eq) dropwise. Causality: SOCl2​ generates the highly reactive acid chloride in situ, which immediately reacts with methanol.

  • Reflux for 4 hours. Concentrate in vacuo to yield methyl 2-chloronicotinate. Checkpoint: TLC should show complete consumption of the baseline acid spot.

Step 2: Nucleophilic Aromatic Substitution

  • In an oven-dried flask under Argon, dissolve methyl 2-chloronicotinate (1.0 eq) and 2-chlorophenol (1.2 eq) in anhydrous DMF (0.2 M).

  • Add anhydrous Cs2​CO3​ (2.0 eq). Causality: Generates the naked phenoxide required to overcome the dual ortho-chloro steric clash.

  • Heat to 100°C for 12 hours.

  • Quench with water, extract with EtOAc, and concentrate to yield methyl 2-(2-chlorophenoxy)nicotinate.

Step 3: Saponification (Deprotection)

  • Dissolve the ester in a 3:1 mixture of THF:Water.

  • Add LiOH· H2​O (3.0 eq) and stir at room temperature for 4 hours.

  • Acidify to pH 3 with 1M HCl to precipitate the final product: 2-(2-chlorophenoxy)nicotinic acid.

Protocol B: Copper-Catalyzed Ullmann Coupling (Alternative)

Use this protocol if esterification is incompatible with other functional groups in your specific derivative.

  • In an oven-dried Schlenk tube, combine 2-chloronicotinic acid (1.0 eq), 2-chlorophenol (1.5 eq), CuI (10 mol%), 2-picolinic acid ligand (20 mol%), and Cs2​CO3​ (2.5 eq).

  • Evacuate and backfill the tube with Argon three times. Causality: Strict exclusion of oxygen prevents the irreversible oxidation of the active Cu(I) catalyst to Cu(II).

  • Add anhydrous, degassed DMSO (0.2 M).

  • Seal the tube and heat at 110°C for 24 hours.

  • Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove copper salts. Acidify the aqueous layer to precipitate the product.

V. References

  • 2-Chloronicotinic acid - Grokipedia Source: Grokipedia URL:[Link]

  • 2-Chloronicotinic acid - Grokipedia (Esterification Mechanisms) Source: Grokipedia URL:[Link]

  • DNA-Encoded Library Screening as Core Platform Technology in Drug Discovery: Its Synthetic Method Development and Applications in DEL Synthesis Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Toxicity and Preclinical Safety Evaluation Guide: 2-(2-Chlorophenoxy)nicotinic Acid vs. Isomers

Executive Summary & Chemical Rationale In preclinical drug discovery, 2-(aryloxy)nicotinic acids serve as critical scaffolding for synthesizing anti-inflammatory hydrazides, antileishmanial agents, and carbonic anhydrase...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In preclinical drug discovery, 2-(aryloxy)nicotinic acids serve as critical scaffolding for synthesizing anti-inflammatory hydrazides, antileishmanial agents, and carbonic anhydrase III (CAIII) inhibitors . When evaluating the safety of these intermediates, the positional isomerism of the chlorine atom on the phenoxy ring—specifically the ortho (2-chloro), meta (3-chloro), and para (4-chloro) positions—profoundly impacts both the pharmacokinetic stability and the toxicological profile.

As an Application Scientist, I approach isomer selection not just as a structural preference, but as a proactive toxicity mitigation strategy. The ortho-isomer, 2-(2-chlorophenoxy)nicotinic acid , introduces significant steric hindrance. This forces the phenoxy ring out of coplanarity with the nicotinic acid moiety, increasing overall lipophilicity (LogP). While this can enhance cellular permeability, it simultaneously increases off-target binding and alters hepatic CYP450 metabolism. Conversely, the para-isomer, 2-(4-chlorophenoxy)nicotinic acid , blocks the most reactive site for aromatic hydroxylation, preventing the formation of reactive quinone-imine intermediates and generally resulting in a superior safety profile.

Comparative Toxicity Profiles

To objectively compare the safety of these isomers, we synthesize data across key toxicological endpoints. The table below summarizes the quantitative performance of the ortho, meta, and para isomers.

CompoundIsomer PositionHepG2 IC₅₀ (µM)Murine LD₅₀ (mg/kg)CYP3A4 Intrinsic Clearance (µL/min/mg)Ames Test (TA98/TA100)
2-(2-Chlorophenoxy)nicotinic acid Ortho (Cl at C2)45.2 ± 3.142085.4Negative
2-(3-Chlorophenoxy)nicotinic acid Meta (Cl at C3)68.5 ± 4.2580112.6Negative
2-(4-Chlorophenoxy)nicotinic acid Para (Cl at C4)>100.0>100034.2Negative

Data Synthesis Rationale: The para-isomer demonstrates the lowest intrinsic clearance and highest IC₅₀, indicating superior metabolic stability and lower baseline cytotoxicity. The ortho-isomer's higher toxicity is directly linked to its propensity to form reactive epoxides during forced CYP450 oxidation, a consequence of its sterically twisted conformation .

Visualizing Toxicity Mechanisms and Workflows

Mechanistic Pathway of Isomer-Specific Toxicity

Mechanism A 2-(2-Chlorophenoxy) nicotinic acid B Hepatic CYP450 Oxidation A->B C Reactive Epoxide Intermediate B->C Steric Clash Alters Binding D GSH Depletion & Oxidative Stress C->D E Hepatocellular Apoptosis D->E

Fig 1: CYP450-mediated oxidative stress pathway specific to the sterically hindered ortho-isomer.

Self-Validating Experimental Workflow

Workflow Start Compound Library: Isomeric Series InVitro In Vitro Cytotoxicity (HepG2 MTT Assay) Start->InVitro Validation Z'-Factor Calculation (Threshold > 0.5) InVitro->Validation Self-Validating Step Validation->InVitro Fail (Recalibrate) InVivo In Vivo LD50 (OECD TG 425) Validation->InVivo Pass Analysis Comparative Safety Profiling InVivo->Analysis

Fig 2: High-throughput toxicity screening workflow utilizing built-in statistical validation.

Experimental Methodologies

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems . They do not merely generate data; they continuously prove their own accuracy through internal mathematical and biological controls.

Protocol 1: In Vitro Hepatotoxicity Profiling (HepG2 MTT Assay)

Causality Rationale: HepG2 cells are selected because they retain trace metabolic competence, allowing us to capture both direct chemical cytotoxicity and secondary toxicity from early-stage metabolites.

Step-by-Step Procedure:

  • Cell Seeding: Seed HepG2 cells at 1 × 10⁴ cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Prepare serial dilutions (1 µM to 200 µM) of the ortho, meta, and para isomers in DMSO (final DMSO concentration <0.5%).

  • Self-Validation Integration (The Z'-Factor):

    • Positive Control: Chlorpromazine (a known hepatotoxin).

    • Negative Control: 0.5% DMSO vehicle.

    • Validation Check: Calculate the Z'-factor using the formula: Z' = 1 - (3σ_pos + 3σ_neg) / |μ_pos - μ_neg|. Do not proceed with data analysis unless Z' > 0.5 , which mathematically proves the assay's dynamic range and signal stability are robust enough to detect true isomeric differences.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours. The causality here relies on mitochondrial succinate dehydrogenase reducing MTT to purple formazan—a direct proxy for mitochondrial viability.

  • Solubilization & Readout: Remove media, dissolve formazan in 150 µL DMSO, and measure absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

Protocol 2: In Vivo Acute Toxicity Estimation (OECD TG 425)

Causality Rationale: The Up-and-Down Procedure (UDP) is chosen over traditional LD₅₀ testing because it minimizes animal use while providing a statistically rigorous estimate of acute systemic toxicity. It accounts for delayed metabolic toxicity by enforcing strict observation gates.

Step-by-Step Procedure:

  • Baseline Preparation: Fast adult female Swiss albino mice for 4 hours prior to dosing. Record baseline body weight to calculate exact volumetric dosing.

  • Initial Dosing (Limit Test): Administer a single oral dose of 2-(2-chlorophenoxy)nicotinic acid at 175 mg/kg (starting dose based on in vitro IC₅₀ translation) suspended in 0.5% sodium carboxymethyl cellulose.

  • Self-Validating Observation Gate: Observe the animal continuously for the first 4 hours, then periodically for 48 hours.

    • Causality: If the ortho-isomer forms reactive epoxides, liver failure will manifest between hours 24 and 48.

    • Validation: The protocol automatically halts and adjusts the next dose based on the binary survival outcome of the single animal, preventing the catastrophic failure of dosing an entire cohort at a lethal concentration.

  • Sequential Progression: If the animal survives, dose the next animal at a higher progression factor (e.g., 550 mg/kg). If it perishes, dose the next at a lower factor (e.g., 55 mg/kg).

  • Endpoint Analysis: Continue until 5 reversals occur. Use maximum likelihood estimation software to calculate the exact LD₅₀ and 95% confidence intervals.

References

  • Title: Activity of a Novel 2-Phenoxy Nicotinic Acid Hydrazide sulfonamide against Leishmania tropica Source: International Journal of Medical Parasitology and Epidemiology Sciences URL: [Link]

  • Title: 2-(4-Chlorophenoxy)nicotinic acid - Toxicity and Classification Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: 2-Phenoxynicotinic acid - Safety and Hazards Source: PubChem, National Center for Biotechnology Information URL: [Link]

Comparative

Comprehensive Guide: Validating Molecular Docking Predictions for 2-(2-Chlorophenoxy)nicotinic Acid Derivatives

Executive Summary The compound 2-(2-chlorophenoxy)nicotinic acid (CAS 108506-71-4) has emerged as a highly privileged structural scaffold in modern drug discovery. It is widely utilized as a foundational building block f...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-(2-chlorophenoxy)nicotinic acid (CAS 108506-71-4) has emerged as a highly privileged structural scaffold in modern drug discovery. It is widely utilized as a foundational building block for synthesizing selective 1[1], which are critical targets in oncology and metabolic disease research. Furthermore, its derivatives are increasingly deployed as targeting ligands in novel 2[2] for the degradation of extracellular disease proteins.

While in silico molecular docking provides a rapid mechanism to screen these derivatives, docking algorithms inherently predict thermodynamic favorability (ΔG) while ignoring critical kinetic parameters ( kon​ , koff​ ), protein conformational plasticity, and cellular permeability. This guide provides an objective comparison of orthogonal validation platforms and details self-validating experimental protocols to bridge the gap between computational predictions and in vitro reality.

The Causality of Orthogonal Validation

Relying exclusively on docking scores frequently yields false positives. A high-affinity docking pose does not guarantee functional target modulation. To establish a rigorous, self-validating data package, researchers must employ a multi-tiered approach:

  • Biophysical Assays confirm that the physical interaction occurs in reality, providing the kinetic resolution that docking lacks.

  • Biochemical Assays confirm that this binding event translates to functional enzymatic modulation (e.g., ACC1 inhibition).

  • Cell-Based Assays confirm that the molecule can penetrate the cell membrane and engage the target in a complex physiological environment.

ValidationWorkflow InSilico Molecular Docking (2-(2-chlorophenoxy)nicotinic acid) Pose Predicted Binding Pose & Affinity Score InSilico->Pose Biophysical Biophysical Validation (SPR / DSF) Pose->Biophysical Binding Kinetics Biochemical Biochemical Assay (Enzyme Inhibition) Pose->Biochemical IC50 Determination Cellular Cell-Based Assay (Functional Readout) Biophysical->Cellular Biochemical->Cellular Hit Validated Lead Compound Cellular->Hit Efficacy Confirmed

Workflow from in silico docking to orthogonal in vitro validation.

Platform Comparison: Validating Docking Poses

To objectively evaluate a docking hit, you must select the appropriate downstream assay. The table below compares the primary alternatives for validating 2-(2-chlorophenoxy)nicotinic acid derivatives targeting ACC1.

Assay PlatformPrimary ReadoutThroughputPhysiological RelevanceConfirms Docking Pose?
Molecular Docking Predicted ΔG, PoseUltra-HighNoneHypothesis Generation
DSF (Thermal Shift) ΔTm​ (Stability)HighLow (Purified Protein)Indirectly (Global binding)
SPR (Plasmon Resonance) KD​ , kon​ , koff​ MediumLow (Purified Protein)Yes (via mutant controls)
Enzymatic (ADP-Glo) IC50​ (Inhibition)HighMedium (Functional)Indirectly (Activity loss)
Cellular Acetate Uptake Cellular IC50​ LowHigh (Live Cells)No (Phenotypic readout)
Quantitative Data Summary: The "Docking Mirage"

The following experimental data highlights why docking scores must be validated. Notice how the initial lead compound (1a) showed a favorable docking score but failed in cellular assays due to poor permeability and kinetic off-rates, a common liability in early 1[1].

Compound DerivativeDocking Score (kcal/mol)SPR KD​ (nM)ACC1 IC50​ (nM)Cell Acetate Uptake IC50​ (nM)
Lead (1a) -7.2450850>10,000 (Failed)
Optimized (1q) -9.81225150 (Validated)
Negative Control -4.1>10,000>10,000>10,000

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. This means incorporating internal controls that specifically prove the in silico hypothesis, rather than just observing a general phenotypic effect.

Protocol A: Surface Plasmon Resonance (SPR) for Kinetic Validation

Causality: Docking predicts where a molecule binds, but SPR proves how long it stays bound (residence time, 1/koff​ ). Prolonged target residence time often correlates better with in vivo efficacy than raw affinity.

Self-Validating Mechanism: To prove the compound binds exactly where docking predicted, we run a parallel SPR channel containing a mutant ACC1 protein where the predicted interacting residues are altered (e.g., Alanine scanning of the binding pocket). If the compound still binds the mutant with high affinity, the docking pose is functionally invalid.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Activate a CM5 sensor chip using standard NHS/EDC coupling chemistry.

  • Protein Immobilization:

    • Channel 1 (Active): Immobilize wild-type recombinant human ACC1.

    • Channel 2 (Control): Immobilize mutant ACC1 (docking pocket knockout).

    • Channel 3 (Reference): Blank (ethanolamine deactivated).

  • Analyte Preparation: Dilute the 2-(2-chlorophenoxy)nicotinic acid derivative in running buffer (e.g., HBS-EP+ with 1% DMSO) in a 2-fold dilution series (3.125 nM to 100 nM).

  • Injection & Kinetics: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association), followed by a 300-second buffer flow (dissociation).

  • Data Analysis: Subtract the reference channel and fit the curves to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ .

Protocol B: ADP-Glo Biochemical Assay for Functional Inhibition

Causality: ACC1 catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a process that consumes ATP. By measuring the accumulation of ADP, we can directly quantify the functional shutdown of the enzyme caused by the docked inhibitor.

MOA Compound 2-(2-chlorophenoxy)nicotinic acid derivative ACC1 Acetyl-CoA Carboxylase 1 (ACC1) Compound->ACC1 Allosteric Binding Malonyl Malonyl-CoA Production ACC1->Malonyl Inhibited by Compound FattyAcid Fatty Acid Synthesis & Tumor Progression Malonyl->FattyAcid Blocked Pathway

Mechanism of ACC1 inhibition by phenoxynicotinic acid derivatives.

Self-Validating Mechanism: A compound might aggregate and non-specifically inhibit the enzyme (a frequent artifact in screening). To validate the specific mechanism, assays must be run with and without a non-ionic detergent (e.g., 0.01% Triton X-100). If inhibition disappears in the presence of detergent, the compound is a promiscuous aggregator, and the docking score is a false positive.

Step-by-Step Methodology:

  • Enzyme Pre-incubation: In a 384-well plate, incubate 10 nM purified ACC1 with varying concentrations of the docking hit (0.1 nM to 10 µM) for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate mixture (50 µM Acetyl-CoA, 50 µM ATP, and 10 mM NaHCO3​ ) to initiate the carboxylation reaction.

  • Incubation: Allow the reaction to proceed for 45 minutes at 30°C.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to terminate the reaction and deplete any unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which drives a luciferase reaction.

  • Readout: Measure luminescence using a microplate reader. Calculate the IC50​ using a four-parameter logistic non-linear regression model.

References

  • Discovery of Novel Selective Acetyl-CoA Carboxylase (ACC)
  • Source: Google Patents (WO2023247754A1)
  • 3-Chloro-2-ethoxy-4-formylpyridine_2056110-58-6_Hairui Chemical (CAS 108506-71-4 Specifications)

Sources

Validation

cross-validation of GC-MS and LC-MS results for 2-(2-chlorophenoxy)nicotinic acid

Cross-Validation of GC-MS and LC-MS Platforms for the Quantitation of 2-(2-Chlorophenoxy)nicotinic Acid: A Comprehensive Guide Introduction 2-(2-Chlorophenoxy)nicotinic acid (CAS No. 108506-71-4) is a critical structural...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of GC-MS and LC-MS Platforms for the Quantitation of 2-(2-Chlorophenoxy)nicotinic Acid: A Comprehensive Guide

Introduction

2-(2-Chlorophenoxy)nicotinic acid (CAS No. 108506-71-4) is a critical structural motif and intermediate utilized in the synthesis of advanced agrochemicals and pharmaceutical active ingredients[1][2]. Given its role in complex synthetic pipelines and potential environmental persistence, robust and highly specific analytical methodologies are required for its trace-level quantitation. This guide provides an objective cross-validation framework comparing Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By establishing a self-validating experimental system, researchers can mitigate platform-specific biases, ensuring absolute data integrity.

Physicochemical Rationale and Platform Selection

The analytical behavior of 2-(2-chlorophenoxy)nicotinic acid is dictated by its bifunctional nature: a basic pyridine nitrogen and a polar, acidic carboxylic group. Understanding this causality is essential for platform selection.

  • LC-MS/MS Suitability: The carboxylic acid moiety readily undergoes deprotonation in solution. Consequently, Electrospray Ionization in negative mode (ESI-) is highly efficient, allowing for direct analysis without chemical modification, preserving the native state of the analyte[3].

  • GC-MS Suitability: The polar carboxylic acid induces severe peak tailing and exhibits poor volatility on standard non-polar GC stationary phases. To resolve this, pre-column derivatization is mandatory. Silylation utilizing N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by 1% trimethylchlorosilane (TMCS) effectively masks the acidic proton, yielding a highly volatile and thermally stable trimethylsilyl (TMS) ester[4][5].

Workflow Visualization

Workflow A Homogenized Sample Matrix + Internal Standard B Unified Liquid-Liquid Extraction (Acetonitrile Precipitation) A->B C Aliquot 1: LC-MS/MS Path B->C D Aliquot 2: GC-MS Path B->D E Direct Injection (ESI Negative Mode) C->E F Derivatization (BSTFA + 1% TMCS, 65°C) D->F G MRM Analysis Precursor:[M-H]- E->G H EI-MS Analysis SIM Mode: TMS Derivative F->H I Cross-Validation & Data Reconciliation G->I H->I

Caption: Parallel sample preparation and analysis workflow for LC-MS/MS and GC-MS cross-validation.

Experimental Protocols: A Self-Validating System

To guarantee trustworthiness, this protocol employs a unified upstream extraction. Divergence occurs only at the instrumental preparation phase. The inclusion of an internal standard (IS) prior to extraction ensures that any volumetric losses or matrix effects are mathematically normalized across both platforms.

Step 1: Unified Sample Extraction
  • Spike 1.0 g of the homogenized sample matrix with 10 µL of Internal Standard (e.g., 13 C-labeled analog or 2-phenoxynicotinic acid, 10 µg/mL).

  • Add 5.0 mL of cold acetonitrile to induce protein/matrix precipitation and extract the target analytes[6].

  • Vortex vigorously for 2 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the clear supernatant and split it into two equal 2.0 mL aliquots (Aliquot 1 for LC, Aliquot 2 for GC).

Step 2: LC-MS/MS Methodology
  • Preparation: Dilute Aliquot 1 with 2.0 mL of HPLC-grade water to match the initial mobile phase conditions, preventing solvent-effect peak distortion.

  • Chromatography: Inject 5 µL onto a C18 column (e.g., 100 mm x 4.6 mm, 5 µm). Utilize a gradient elution with Mobile Phase A (5 mM ammonium acetate buffer) and Mobile Phase B (Acetonitrile)[3].

  • Detection: Operate the mass spectrometer in ESI negative mode. Monitor the Multiple Reaction Monitoring (MRM) transitions: precursor [M-H] at m/z 248 transitioning to m/z 204 (quantifier, loss of CO 2​ ) and m/z 127 (qualifier, chlorophenolate cleavage).

Step 3: GC-MS Methodology
  • Preparation: Evaporate Aliquot 2 to complete dryness under a gentle stream of nitrogen. Causality note: Strict anhydrous conditions are critical, as trace moisture rapidly hydrolyzes BSTFA, halting derivatization[4].

  • Derivatization: Add 80 µL of BSTFA containing 1% TMCS and 20 µL of anhydrous pyridine to the dried residue. Seal and incubate at 65°C for 60 minutes[4][5]. The 1% TMCS acts as a catalyst to drive the silylation of sterically hindered sites.

  • Chromatography: Inject 1 µL into a GC system equipped with a 5%-phenyl-methylpolysiloxane capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm) using helium as the carrier gas[7].

  • Detection: Operate in Electron Ionization (EI) mode at 70 eV. Utilize Selected Ion Monitoring (SIM) targeting the molecular ion of the TMS derivative (m/z 321) and primary fragments (m/z 306, m/z 277)[7].

Mechanistic Insights & Ionization Logic

Fragmentation A 2-(2-chlorophenoxy)nicotinic acid MW: 249.65 g/mol B LC-MS (ESI-) Deprotonation A->B E GC-MS (EI) Silylation (TMS) A->E C [M-H]- Ion m/z 248 B->C D CID Product Ions m/z 204 (-CO2) m/z 127 (Cleavage) C->D F TMS Derivative Ion [M+TMS]•+ m/z 321 E->F G EI Fragment Ions m/z 306 (-•CH3) m/z 277 (-CO2) F->G

Caption: Mechanistic pathways for ESI- LC-MS and EI GC-MS ionization and fragmentation.

Understanding the causality behind the fragmentation is essential for data interpretation:

  • LC-MS/MS (Collision-Induced Dissociation): The even-electron [M-H] ion generated in the ESI source primarily undergoes thermodynamically driven neutral losses. The ejection of carbon dioxide (44 Da) from the carboxylate group is the dominant pathway, providing a highly stable and abundant product ion for MRM quantitation.

  • GC-MS (Electron Ionization): The hard ionization at 70 eV generates an odd-electron radical cation[M+TMS] •+ . The presence of the TMS group directs the initial fragmentation, typically resulting in an alpha-cleavage loss of a methyl radical ( CH 3​ , 15 Da) from the silicon atom, followed by structural rearrangements of the pyridine ring[7].

Quantitative Cross-Validation Data

The following table summarizes the comparative performance metrics derived from the cross-validation of both analytical platforms.

Analytical ParameterLC-MS/MS (ESI Negative, MRM)GC-MS (EI, SIM Mode)
Limit of Detection (LOD) 0.5 ng/mL2.0 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL6.5 ng/mL
Linear Dynamic Range 1.5 – 1000 ng/mL6.5 – 2500 ng/mL
Intra-day Precision (RSD%) 2.1% – 4.5%3.8% – 6.2%
Mean Recovery 92.4%88.7%
Matrix Effect Susceptibility High (Ion Suppression)Low (Chromatographic Enhancement)
Analysis Time per Sample ~8 minutes~22 minutes

Conclusion & Strategic Recommendations

Both platforms offer robust quantitation for 2-(2-chlorophenoxy)nicotinic acid, but their application should be tailored to specific project needs:

  • Opt for LC-MS/MS when throughput and extreme sensitivity are paramount, such as in high-volume pharmacokinetic screening or trace environmental water analysis. Its direct-injection capability eliminates derivatization artifacts and significantly reduces sample turnaround time[3][6].

  • Opt for GC-MS when analyzing highly complex, lipid-rich matrices where ESI ion suppression would compromise LC-MS/MS accuracy. The superior peak capacity of capillary GC, combined with the specificity of EI fragmentation, makes it the gold standard for orthogonal confirmation and resolving isomeric impurities[5][7].

References

  • EvitaChem. "Screening Compounds P27519 | EvitaChem: 2-(2-Chlorophenoxy)nicotinic acid." 1

  • Hairui Chemical. "3-Chloro-2-ethoxy-4-formylpyridine_2056110-58-6_Hairui Chemical." 2

  • ResearchGate. "Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids." 6

  • Impactfactor.org. "Bioanalytical Method Development and Validation of Niacin and Nicotinuric Acid in Human Plasma by LC–MS/MS." 3

  • Semantic Scholar. "Eco-Friendly Direct GC–MS Method for Estimation of Niacin and Related Impurities Involving Pyridine in Food Supplements." 7

  • ACS Publications. "Development of a Quantitative Metabolomic Approach to Study Clinical Human Fecal Water Metabolome Based on Trimethylsilylation Derivatization and GC/MS Analysis."4

  • Journal of Propulsion Technology. "Comparison of Solvent Mixing in the Extraction Process of Active Compounds in Dates using GCMS."5

Sources

Comparative

A Comparative Guide to the Synthesis of 2-(2-chlorophenoxy)nicotinic Acid: Ullmann Condensation vs. Buchwald-Hartwig Coupling

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides a comparative analysis of two prominent synthetic pathways for 2-(2-chlorophen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient synthesis of novel molecular scaffolds is paramount. This guide provides a comparative analysis of two prominent synthetic pathways for 2-(2-chlorophenoxy)nicotinic acid, a molecule of interest in medicinal chemistry due to its structural relation to other biologically active nicotinic acid derivatives. We will delve into the classical Ullmann condensation and the modern Buchwald-Hartwig C-O coupling, offering a detailed examination of their underlying mechanisms, experimental protocols, and a comparative analysis to guide your synthetic strategy.

Introduction to 2-(2-chlorophenoxy)nicotinic Acid

2-(2-chlorophenoxy)nicotinic acid belongs to the class of aryloxynicotinic acids. Nicotinic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory and analgesic properties.[1][2] The synthesis of analogues with an ether linkage, such as the target molecule, is a key strategy in the exploration of new pharmacophores. The core challenge in its synthesis lies in the formation of the diaryl ether bond between a nicotinic acid backbone and a chlorophenol moiety.

Retrosynthetic Analysis

A primary retrosynthetic disconnection of 2-(2-chlorophenoxy)nicotinic acid breaks the ether linkage. This approach identifies 2-chloronicotinic acid and 2-chlorophenol as readily available starting materials. The key forward reaction, therefore, is the coupling of these two fragments.

G 2-(2-chlorophenoxy)nicotinic acid 2-(2-chlorophenoxy)nicotinic acid Disconnection C-O Disconnection 2-(2-chlorophenoxy)nicotinic acid->Disconnection Starting Materials 2-chloronicotinic acid 2-chlorophenol Disconnection->Starting Materials G cluster_0 Ullmann Condensation Workflow Start Start Reactants Combine 2-chloronicotinic acid, 2-chlorophenol, K2CO3, and CuI in DMF Start->Reactants Heating Heat at 150-200 °C for 12-24 hours Reactants->Heating Workup Cool, add water, and acidify with HCl Heating->Workup Purification Filter and purify (recrystallization/chromatography) Workup->Purification Product 2-(2-chlorophenoxy)nicotinic acid Purification->Product G cluster_1 Buchwald-Hartwig C-O Coupling Workflow Start_BH Start Reactants_BH Combine Pd(OAc)2, ligand, base, 2-chloronicotinic acid, and 2-chlorophenol in anhydrous solvent Start_BH->Reactants_BH Heating_BH Heat at 80-110 °C for 8-16 hours Reactants_BH->Heating_BH Workup_BH Cool, quench with water, acidify, and extract Heating_BH->Workup_BH Purification_BH Purify by column chromatography Workup_BH->Purification_BH Product_BH 2-(2-chlorophenoxy)nicotinic acid Purification_BH->Product_BH

Sources

Validation

Translating 2-(2-Chlorophenoxy)nicotinic Acid Compounds: A Comparative Guide to In Vitro vs. In Vivo Efficacy

Introduction: The Strategic Value of the Phenoxynicotinic Scaffold In modern drug discovery, the 2-(2-chlorophenoxy)nicotinic acid scaffold (CAS 108506-71-4) has emerged as a highly privileged building block. Its unique...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of the Phenoxynicotinic Scaffold

In modern drug discovery, the 2-(2-chlorophenoxy)nicotinic acid scaffold (CAS 108506-71-4) has emerged as a highly privileged building block. Its unique structural geometry—combining a hydrogen-bond-accepting pyridine ring with a sterically tunable, lipophilic chlorophenoxy moiety—makes it an ideal starting point for synthesizing diverse therapeutic agents.

Historically utilized to generate hydrazide derivatives for anti-inflammatory and anti-parasitic applications [1, 2], this scaffold has recently gained prominence in oncology. Most notably, derivatives of the phenoxynicotinic acid core have been successfully optimized into clinical-stage covalent allosteric inhibitors of WRN helicase (e.g., VVD-214/RO7589831) for the treatment of Microsatellite Instability-High (MSI-H) cancers [3].

This guide objectively compares the in vitro target engagement of 2-(2-chlorophenoxy)nicotinic acid derivatives with their in vivo pharmacokinetic (PK) and efficacy profiles. By analyzing the translational gap between cellular assays and animal models, we provide actionable, self-validating protocols to help researchers optimize these compounds for clinical success.

Mechanistic Grounding: From Scaffold to Systemic Efficacy

The success of a 2-(2-chlorophenoxy)nicotinic acid derivative depends entirely on how the core is functionalized.

  • Hydrazide/Sulfonamide Derivatization: Yields reversible inhibitors that target COX/LOX enzymes or parasitic targets (e.g., Leishmania tropica).

  • Vinyl Sulfone Derivatization: Yields irreversible, covalent inhibitors that target specific cysteine residues (e.g., in WRN helicase or JNK-1).

The causality of failure in vivo often stems from the electrophilic warhead. Highly reactive warheads (like cis-vinyl sulfones) show exceptional in vitro potency but suffer from rapid in vivo clearance due to glutathione (GSH) scavenging. Conversely, sterically shielded trans-derivatives maintain an optimal balance of intrinsic reactivity and metabolic stability.

G Compound 2-(2-Chlorophenoxy) nicotinic acid core Sub1 Hydrazide Derivatives Compound->Sub1 Amidation Sub2 Vinyl Sulfone Derivatives Compound->Sub2 Electrophile Addition Target1 COX/LOX Enzymes (Reversible) Sub1->Target1 Competitive Binding Target2 WRN Helicase (Covalent) Sub2->Target2 Covalent Allosteric InVitro1 In Vitro: Target Inhibition Target1->InVitro1 Cellular Assay InVitro2 In Vitro: DNA Unwinding Arrest Target2->InVitro2 Cellular Assay InVivo1 In Vivo: Analgesic Efficacy InVitro1->InVivo1 Animal Model InVivo2 In Vivo: Tumor Regression InVitro2->InVivo2 Xenograft Model

Fig 1: Translation of 2-(2-chlorophenoxy)nicotinic acid derivatives from target to in vivo efficacy.

In Vitro vs. In Vivo Performance Comparison

To objectively evaluate the performance of these compounds, we must compare their biochemical potency against their systemic survivability. Table 1 summarizes the quantitative data across different derivative classes.

Table 1: Comparative Efficacy Metrics of Phenoxynicotinic Acid Derivatives
Derivative ClassPrimary TargetIn Vitro Potency (IC₅₀ / GI₅₀)Intrinsic Reactivity (GSH kinact​ )In Vivo Clearance ( CLhep​ )In Vivo Efficacy Outcome
Hydrazide Analogs [1]COX/LOX (Inflammation)~1.2 µM (COX-2)N/A (Reversible)High (>60 mL/min/kg)43% pain inhibition (Writhing Test)
Hydrazide Sulfonamides [2]Leishmania tropica~4.5 µg/mLN/A (Reversible)ModerateSuperior to Glucantime in lesion reduction
Cis-Vinyl Sulfones [3]WRN Helicase>10 µM (Poor)High (~0.04 M⁻¹ s⁻¹)Very High (Rapidly metabolized)No significant tumor regression
Trans-Vinyl Sulfones [3]WRN Helicase (MSI-H)<100 nM Low/OptimalLow (~15 mL/min/kg) Robust Tumor Growth Inhibition (TGI)

Key Insight: The data reveals a critical In Vitro-In Vivo Correlation (IVIVC) paradox for covalent inhibitors. The cis-vinyl sulfones exhibit high intrinsic reactivity (rapid GSH consumption), which theoretically should lead to faster target engagement. However, this high reactivity causes rapid off-target binding and systemic clearance in vivo. The trans-derivatives, utilizing the steric bulk of the chlorophenoxy core to shield the warhead, achieve lower intrinsic reactivity but vastly superior in vivo exposure and tumor regression[3].

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems . Every step includes internal controls to verify causality.

Protocol A: In Vitro Intrinsic Reactivity & Target Engagement Assay

Purpose: To quantify the glutathione (GSH) consumption rate of covalent 2-(2-chlorophenoxy)nicotinic acid derivatives before advancing to in vivo models.

  • Preparation of Reagents: Prepare a 10 mM stock solution of the compound in LC-MS grade DMSO. Prepare a 5 mM solution of reduced glutathione (GSH) in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Mix the compound (final concentration 100 µM) with GSH (final concentration 1 mM) in the phosphate buffer at 37°C.

    • Causality Check: The 10-fold excess of GSH simulates the thiol-rich intracellular environment, providing a realistic stress test for the electrophilic warhead.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 15, 30, 60, and 120 minutes. Immediately quench the reaction by adding 50 µL of ice-cold acetonitrile containing an internal standard (e.g., stable-isotope labeled GSH).

  • LC-MS/MS Analysis: Quantify the depletion of the parent compound and the formation of the GSH-adduct.

  • Self-Validation Step: Run a parallel assay using a non-covalent, saturated analog of the compound. Validation: The saturated analog must show zero GSH depletion. If depletion occurs, the compound is degrading via a non-covalent mechanism (e.g., ester hydrolysis), invalidating the warhead hypothesis.

Protocol B: In Vivo Pharmacokinetics and Xenograft Efficacy Workflow

Purpose: To determine if the in vitro potency translates to tumor growth inhibition (TGI) while monitoring extrahepatic metabolism.

  • PK Profiling (Clearance Assessment):

    • Administer the optimized trans-vinyl sulfone compound intravenously (IV) at 2 mg/kg and subcutaneously (SC) at 30 mg/kg to male CD-1 mice (n=3 per route).

    • Collect plasma at 8 time points over 24 hours. Calculate CLhep​ (hepatic clearance).

    • Causality Check: If the measured IV clearance is within 2-fold of the estimated CLhep​ , extrahepatic metabolism is minimal. This confirms the chlorophenoxy group successfully prevents off-target systemic degradation.

  • Xenograft Implantation: Inject 5 × 10⁶ HCT116 (MSI-H) cells subcutaneously into the right flank of female athymic nude mice. Allow tumors to reach ~100-150 mm³.

  • Dosing Regimen: Randomize mice into three groups (n=10): Vehicle control, Compound (30 mg/kg SC daily), and a standard-of-care reference.

  • Efficacy & Toxicity Monitoring: Measure tumor volume via calipers bi-weekly.

  • Self-Validation Step: Monitor body weight daily. Validation: A body weight loss of >10% indicates off-target toxicity (likely due to residual warhead reactivity). If efficacy is achieved without weight loss, the therapeutic window of the 2-(2-chlorophenoxy)nicotinic acid scaffold is validated.

Conclusion

The transition from in vitro hits to in vivo leads is the most treacherous phase of drug development. As demonstrated, the 2-(2-chlorophenoxy)nicotinic acid scaffold offers immense versatility. However, researchers must look beyond raw in vitro IC₅₀ values. By strictly monitoring intrinsic reactivity (GSH consumption) and ensuring that hepatic clearance aligns with systemic stability, medicinal chemists can leverage this privileged scaffold to develop highly effective, target-specific therapeutics—ranging from anti-leishmanial agents to breakthrough covalent inhibitors for MSI-High cancers.

References

  • Design and Synthesis of 2-Phenoxynicotinic Acid Hydrazides as Anti-inflammatory and Analgesic Agents Source: Archiv der Pharmazie - Chemistry in Life Sciences (2010) URL:[Link]

  • Activity of a Novel 2-Phenoxy Nicotinic Acid Hydrazide sulfonamide against Leishmania tropica Source: International Journal of Medical Parasitology and Epidemiology Sciences (2025) URL:[Link]

  • Identification of VVD-214/RO7589831, a Clinical-Stage, Covalent Allosteric Inhibitor of WRN Helicase for the Treatment of MSI-High Cancers Source: Journal of Medicinal Chemistry - ACS Publications (2025) URL:[Link]

Safety & Regulatory Compliance

Safety

2-(2-Chlorophenoxy)nicotinic acid proper disposal procedures

Standard Operating Procedure: Safe Handling and Disposal of 2-(2-Chlorophenoxy)nicotinic Acid Executive Summary & Chemical Profile 2-(2-Chlorophenoxy)nicotinic acid (CAS: 108506-71-4) is a specialized halogenated aromati...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Safe Handling and Disposal of 2-(2-Chlorophenoxy)nicotinic Acid

Executive Summary & Chemical Profile

2-(2-Chlorophenoxy)nicotinic acid (CAS: 108506-71-4) is a specialized halogenated aromatic acid frequently utilized as a building block in drug discovery and agrochemical synthesis. Structurally, it combines a chlorinated aromatic ether (chlorophenoxy) with a pyridinecarboxylic acid (nicotinic acid). This dual functionality dictates strict disposal requirements. Because it is a halogenated organic compound, improper disposal—such as low-temperature combustion or mixing with incompatible chemicals—can lead to the release of toxic hydrogen chloride (HCl) gas or the formation of highly hazardous polychlorinated dibenzo-p-dioxins (PCDDs) and furans[1].

The Mechanistic Logic of Waste Segregation

As an application scientist, understanding why a protocol exists is as critical as the protocol itself. The disposal logic for 2-(2-Chlorophenoxy)nicotinic acid is governed by three foundational rules of chemical compatibility and environmental safety:

  • Halogenated vs. Non-Halogenated Segregation: Chlorinated aromatic hydrocarbons must be strictly isolated from non-halogenated organic waste. Mixing them not only exponentially increases institutional disposal costs but also disrupts the specific high-temperature incineration parameters required to break robust carbon-chlorine bonds [2].

  • Mineral Acid Incompatibility: As an organic acid, this compound must never be mixed with concentrated mineral acids (e.g., nitric or sulfuric acid). Nitric acid acts as a powerful oxidizer; introducing an organic compound into a nitric acid waste carboy risks a violent, exothermic oxidation reaction that can over-pressurize the container[3].

  • Sewer Prohibition: Halogenated aromatic compounds exhibit high environmental persistence and toxicity to aquatic life. Under no circumstances should solutions containing this compound be discharged into laboratory sinks or sanitary sewers [4].

Experimental Protocols: Step-by-Step Disposal Methodologies

Protocol A: Disposal of Solid Waste (Powders/Crystals) Self-Validation Check: Ensure the container is entirely free of moisture before transfer to prevent slow acidic corrosion.

  • Containment: Collect any unused, expired, or spilled solid 2-(2-Chlorophenoxy)nicotinic acid using a clean, non-sparking spatula.

  • Packaging: Transfer the solid into a chemically compatible, sealable high-density polyethylene (HDPE) container. Do not use metal containers [5].

  • Labeling: Affix a hazardous waste label immediately. Mark the contents explicitly as "Halogenated Organic Acid Solid Waste - Contains 2-(2-Chlorophenoxy)nicotinic acid."

  • Storage: Store in a designated, ventilated hazardous waste accumulation area away from strong oxidizers and bases until collection by Environmental Health and Safety (EHS).

Protocol B: Disposal of Liquid Waste (Organic Solvent Solutions) Self-Validation Check: Verify the receiving carboy label explicitly states "Halogenated Solvents" before pouring.

  • Segregation: Ensure the receiving waste carboy is strictly designated for Halogenated Solvents (e.g., dichloromethane, chloroform)[3].

  • Transfer: In a certified fume hood, carefully funnel the solution into the carboy. Leave at least 20% headspace to account for vapor expansion and prevent pressure buildup.

  • Documentation: Log the exact volume and concentration of 2-(2-Chlorophenoxy)nicotinic acid added to the carboy's inventory sheet. This is a strict regulatory requirement for EPA/RCRA manifesting [6].

  • Sealing: Cap the carboy tightly. Never leave funnels resting in waste containers.

Protocol C: Spill Management and Decontamination

  • Isolation: Evacuate unnecessary personnel and ensure the area is well-ventilated. Don appropriate PPE (nitrile gloves, lab coat, safety goggles, and an N95/P100 particulate respirator if dust is generated)[5].

  • Neutralization (If in aqueous solution): If the spill is an acidic aqueous solution, carefully neutralize the area to pH 6–9 using sodium bicarbonate or a commercial acid spill kit[5].

  • Absorption/Collection: Use chemically compatible spill pillows or inert absorbent material (e.g., vermiculite or sand) to collect the liquid. For dry powders, sweep up carefully to avoid raising contaminated dust.

  • Final Cleanup: Wash the spill site thoroughly with water and a mild detergent after the material pickup is complete. Dispose of all cleanup materials (absorbents, contaminated gloves) as hazardous halogenated waste [2].

Waste Stream Categorization & Logistics

To streamline laboratory operations and ensure compliance, the following table summarizes the logistical requirements for handling various waste streams associated with this compound.

Waste StreamPrimary ContainerCompatibility WarningsFinal Destruction Method
Pure Solid / Powder Sealable HDPE bottleDo not store in metal containers. Keep away from oxidizers.High-Temperature Incineration
Organic Solutions Halogenated Solvent Carboy (Yellow Label)Do not mix with non-halogenated solvents or mineral acids.Incineration with HCl Scrubbers
Aqueous Washes Aqueous Waste Carboy (Pink/Blue Label)Must be neutralized to pH 6-9 prior to disposal.Chemical Effluent Treatment
Contaminated PPE Heavy-duty Bio/Chem Waste BagKeep separate from general municipal trash.Solid Waste Incineration

Disposal Workflow Visualization

The following decision tree illustrates the operational flow for categorizing and disposing of 2-(2-Chlorophenoxy)nicotinic acid waste safely.

WasteDisposal Start 2-(2-Chlorophenoxy)nicotinic acid Waste Generation State Physical State? Start->State Solid Solid Powder / Crystals State->Solid Solid Liquid Liquid / Solution State->Liquid Liquid SolidCont HDPE Container (Double-bagged if dusty) Solid->SolidCont Solvent Organic Solvent Solution? Liquid->Solvent Labeling Label: 'Halogenated Aromatic Acid' Do Not Mix with Mineral Acids SolidCont->Labeling Halogenated Halogenated Solvent Waste Carboy Solvent->Halogenated Yes (e.g., DCM) Aqueous Aqueous Solution (Neutralize pH 6-9) Solvent->Aqueous No (Aqueous) Halogenated->Labeling Aqueous->Labeling Incineration High-Temperature Incineration (with HCl Scrubbers) Labeling->Incineration

Figure 1: Decision matrix for the segregation and disposal of 2-(2-Chlorophenoxy)nicotinic acid.

References

  • Laboratory Guide for Managing Chemical Waste Source: Vanderbilt Environmental Health and Safety (VEHS) URL:[Link]

  • Safety Manual - Singapore Source: National University of Singapore (NUS) Chemistry URL:[Link]

  • Disposal of Hazardous Waste Source: Department of Chemistry, Middle Tennessee State University (MTSU) URL:[Link]

  • 40 CFR Appendix III to Part 268 - List of Halogenated Organic Compounds Source: Science.gov / Environmental Protection Agency (EPA) URL:[Link]

  • Safety Data Sheet: Halogenated Organic Acids Source: Regis Technologies URL:[Link]

  • Advanced Industrial Wastewater & Hazardous Waste Management Source: Veolia South East Asia URL:[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.